Product packaging for 2-Pyrimidinemethanamine(Cat. No.:CAS No. 75985-45-4)

2-Pyrimidinemethanamine

Cat. No.: B1307922
CAS No.: 75985-45-4
M. Wt: 109.13 g/mol
InChI Key: ROSKZJGILXBSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Pyrimidinemethanamine, commonly used in its hydrochloride salt form (CAS 372118-67-7), is a high-purity crystalline solid with significant utility as a versatile building block in pharmaceutical research and development . This compound serves as a critical synthetic intermediate in the preparation of several active pharmaceutical ingredients. It is notably employed in the synthesis of Avanafil, a PDE5 inhibitor used for treating erectile dysfunction, and in the development of spirocyclic acylguanidines that function as beta-secretase (BACE1) inhibitors for potential treatment of neurodegenerative disorders like Alzheimer's disease . The molecular weight of the hydrochloride salt is 145.59 g/mol, with a molecular formula of C5H8ClN3 . Researchers value this compound for its role in constructing more complex molecular architectures, including mixed macrocyclic compounds . Its application extends to the synthesis of bridged cyclam analogs, which are investigated as imaging agents for chemokine receptor CXCR4, a target in oncology research due to its overexpression in numerous cancers . The compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3 B1307922 2-Pyrimidinemethanamine CAS No. 75985-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-4-5-7-2-1-3-8-5/h1-3H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSKZJGILXBSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405311
Record name 2-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75985-45-4
Record name 2-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75985-45-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Pyrimidinemethanamine (CAS 75985-45-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrimidinemethanamine, with the CAS number 75985-45-4, is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active compounds, including approved pharmaceuticals. The aminomethyl substituent at the 2-position provides a crucial handle for synthetic modifications, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological applications of this compound, with a focus on its role as a potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitor.

Physicochemical and Safety Data

A summary of the key physicochemical and safety information for this compound is presented below. This data is essential for its proper handling, storage, and use in a laboratory setting.

Physicochemical Properties
PropertyValueSource
CAS Number 75985-45-4[1]
Molecular Formula C₅H₇N₃[2][3][4]
Molecular Weight 109.13 g/mol [2][3][4]
Appearance White to pale yellow powder or oil[2][5]
Solubility Soluble in Chloroform (Sparingly) and Methanol (Slightly)[2]
Storage Temperature 2-8°C, protect from light[2]
pKa (Predicted) 7.13[6]
XLogP (Predicted) -0.065[6]
Safety and Hazard Information

This compound is classified as an irritant and requires careful handling to avoid exposure.[1][7]

Hazard StatementGHS ClassificationPrecautionary Measures
H315: Causes skin irritation Skin Irritation (Category 2)P264, P280, P302+P352, P332+P317, P362+P364
H319: Causes serious eye irritation Eye Irritation (Category 2A)P280, P305+P351+P338, P337+P317
H335: May cause respiratory irritation Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationP261, P271, P304+P340, P312

For detailed precautionary statements, refer to the Safety Data Sheet (SDS).[7]

Synthesis and Purification

The primary synthetic route to this compound involves the reduction of 2-cyanopyrimidine. The following is a detailed experimental protocol based on established chemical literature for similar transformations.

Synthesis of this compound from 2-Cyanopyrimidine

This protocol describes the catalytic hydrogenation of 2-cyanopyrimidine to yield this compound.

dot

Synthesis_Workflow Start 2-Cyanopyrimidine Reagents H₂, 10% Pd/C Methanol, HCl Reaction Catalytic Hydrogenation (Balloon Pressure, RT, 3h) Start->Reaction Substrate Reagents->Reaction Addition Workup Filtration (Celite) Concentration Reaction->Workup Reaction Mixture Purification Trituration with Diethyl Ether Workup->Purification Crude Product Product This compound (as HCl salt) Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

Experimental Protocol:

  • Materials:

    • 2-Cyanopyrimidine (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (0.1 eq)

    • Methanol (MeOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Diethyl Ether

    • Celite

  • Procedure:

    • To a solution of 2-cyanopyrimidine in methanol in a round-bottom flask, add 10% Pd/C.

    • Carefully add concentrated HCl to the suspension.

    • The flask is then fitted with a balloon filled with hydrogen gas.

    • The reaction mixture is stirred vigorously at room temperature for approximately 3 hours.

    • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with methanol.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The crude product is triturated with diethyl ether to afford this compound as its hydrochloride salt.

Purification

The crude product from the synthesis can be further purified by column chromatography.

Experimental Protocol:

  • Stationary Phase: Neutral alumina

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., 1:1)

  • Procedure:

    • Prepare a column with neutral alumina slurried in hexane.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to obtain purified this compound.

Biological Activity: DPP-IV Inhibition

Recent research has highlighted the potential of pyrimidine derivatives as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).[8] DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.

The GLP-1 Signaling Pathway and DPP-IV

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in regulating blood glucose levels by stimulating insulin secretion in a glucose-dependent manner.[9] However, the biological activity of GLP-1 is short-lived as it is rapidly inactivated by DPP-IV.[9] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control.

dot

GLP1_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Pancreatic β-cell GLP-1 (Active) GLP-1 (Active) DPP-IV DPP-IV GLP-1 (Active)->DPP-IV Substrate GLP-1R GLP-1R GLP-1 (Active)->GLP-1R Binds to GLP-1 (Inactive) GLP-1 (Inactive) DPP-IV->GLP-1 (Inactive) Inactivates This compound This compound This compound->DPP-IV Inhibits AC Adenylate Cyclase GLP-1R->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Insulin Secretion Insulin Secretion PKA->Insulin Secretion Promotes

Caption: DPP-IV's role in the GLP-1 signaling pathway.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

The following is a representative protocol for evaluating the DPP-IV inhibitory activity of this compound using a commercially available fluorescence-based assay kit.[10][11]

dot

DPP_IV_Assay_Workflow Start Prepare Reagents: - DPP-IV Enzyme - Assay Buffer - Substrate (Gly-Pro-AMC) - this compound Plate_Setup Plate Setup (96-well): - Background Wells - 100% Activity Wells - Inhibitor Wells Start->Plate_Setup Incubation Incubate at 37°C (30 minutes) Plate_Setup->Incubation Measurement Measure Fluorescence (Ex: 350-360 nm, Em: 450-465 nm) Incubation->Measurement Analysis Calculate % Inhibition Determine IC₅₀ Measurement->Analysis Result Inhibitory Potency of this compound Analysis->Result

Caption: Workflow for a DPP-IV inhibition assay.

Experimental Protocol:

  • Materials:

    • DPP-IV Inhibitor Screening Assay Kit (containing DPP-IV enzyme, assay buffer, and a fluorogenic substrate like Gly-Pro-AMC)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well black microplate

    • Microplate reader capable of fluorescence measurement

  • Procedure:

    • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves diluting the enzyme, buffer, and substrate. Prepare serial dilutions of this compound to determine the IC₅₀ value.

    • Plate Setup:

      • Background Wells: Add assay buffer and the solvent used for the inhibitor.

      • 100% Initial Activity Wells: Add assay buffer, DPP-IV enzyme, and the solvent.

      • Inhibitor Wells: Add assay buffer, DPP-IV enzyme, and the desired concentration of this compound.

    • Initiate Reaction: Add the diluted substrate solution to all wells to start the reaction.

    • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

    • Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • Data Analysis:

      • Subtract the background fluorescence from all readings.

      • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of 100% activity well)] x 100

      • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with therapeutic potential. Its straightforward synthesis from 2-cyanopyrimidine and its potential as a DPP-IV inhibitor make it a compound of high interest for researchers in the field of diabetes and metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound-based derivatives as potential drug candidates. As with any research chemical, proper handling and safety precautions are paramount.

References

(2-Pyrimidinylmethyl)amine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise yet comprehensive overview of the chemical properties, structure, and nomenclature of (2-Pyrimidinylmethyl)amine, a compound of interest in medicinal chemistry and pharmaceutical research.

Core Chemical Identity

(2-Pyrimidinylmethyl)amine is an organic compound featuring a pyrimidine ring substituted at the 2-position with a methylamine group.[1] The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] This structural arrangement makes it a valuable building block in the synthesis of more complex molecules with potential biological activity.[2]

Chemical Structure and Nomenclature

The definitive identification of a chemical compound relies on its structure and systematic naming according to IUPAC (International Union of Pure and Applied Chemistry) standards.

Table 1: Chemical Identifiers for (2-Pyrimidinylmethyl)amine

IdentifierValue
IUPAC Name pyrimidin-2-ylmethanamine
CAS Number 75985-45-4
Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
SMILES C1=CN=C(CN)N=C1
InChI 1S/C5H7N3/c6-4-5-7-2-1-3-8-5/h1-3H,4,6H2

A variety of synonyms are used in literature and commercial listings for this compound, including:

  • 1-(Pyrimidin-2-yl)methanamine[1]

  • 2-Pyrimidinemethanamine[3]

  • 2-Aminomethylpyrimidine[1][3]

  • C-Pyrimidin-2-yl-methylamine[1]

The core structure consists of a pyrimidine ring, which is a diazine, bonded to a methylene group (-CH2-), which in turn is bonded to an amine group (-NH2).

Physicochemical Properties

Understanding the physicochemical properties of (2-Pyrimidinylmethyl)amine is crucial for its application in experimental settings, particularly in drug design and synthesis.

Table 2: Physicochemical Data for (2-Pyrimidinylmethyl)amine

PropertyValue
Physical Form Typically a colorless to pale yellow liquid or solid[1]
Solubility Soluble in polar solvents like water and alcohols[1]
Boiling Point 179.9°C at 760 mmHg
Storage Temperature 2-8°C, sealed in a dry, dark place[4]

The presence of the amine group allows the molecule to act as a hydrogen bond donor and acceptor, contributing to its solubility in polar media.[1]

Logical Structure of (2-Pyrimidinylmethyl)amine

The following diagram illustrates the structural components of the molecule.

Logical Structure of (2-Pyrimidinylmethyl)amine pyrimidine Pyrimidine Ring (C4H3N2) methyl Methylene Bridge (-CH2-) pyrimidine->methyl C2 Position amine Amine Group (-NH2) methyl->amine

Caption: Key functional groups of pyrimidin-2-ylmethanamine.

This logical relationship highlights the key functional moieties that determine the chemical reactivity and potential biological interactions of the compound. The pyrimidine core is a common scaffold in pharmacologically active molecules, and the primary amine group provides a site for further chemical modification and salt formation.

References

2-Aminomethylpyrimidine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Aminomethylpyrimidine. The information is intended to support research, synthesis, and drug development activities involving this versatile synthetic intermediate.

Core Physical and Chemical Properties

2-Aminomethylpyrimidine is most commonly available and handled as its hydrochloride salt. The following data pertains to 2-Aminomethylpyrimidine hydrochloride.

PropertyValueCitation(s)
Chemical Name 2-Pyrimidinemethanamine, monohydrochloride[1][2]
CAS Number 372118-67-7[1][2][3][4][5]
Molecular Formula C₅H₇N₃ • HCl[1]
Formula Weight 145.59 g/mol (or 145.6 g/mol )[1][3][4]
Appearance Crystalline solid[1][5]
Melting Point 220-230 °C[5]
Boiling Point No data available[5]
Solubility No specific data available, but related aminopyrimidines are moderately soluble in water and soluble in polar organic solvents like methanol and ethanol.[6]
Purity ≥98%[1]
Storage Temperature Recommended storage at -20°C in a freezer for long-term stability.[7]

Spectral Data

  • UV (λmax): 246, 282 nm[1]

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the related compound 2-aminopyrimidine shows signals for the amino protons and aromatic protons. For 2-aminomethylpyrimidine, one would expect to see characteristic signals for the methylene (-CH₂-) protons adjacent to the amino group and the pyrimidine ring, typically in the range of 2.3-3.0 ppm, and the amino (-NH₂) protons, which can appear over a broad range (0.5-5.0 ppm) and may be exchangeable with D₂O.[8] The aromatic protons on the pyrimidine ring would also be present.

  • IR Spectroscopy: Infrared spectra of primary amines typically show two N-H stretching bands in the 3400 to 3500 cm⁻¹ region.[8] The spectrum would also exhibit C-H stretching from the pyrimidine ring and the methylene group, and C=N stretching vibrations characteristic of the pyrimidine ring.[9]

Chemical Properties and Reactivity

Stability: 2-Aminomethylpyrimidine hydrochloride is stable under recommended storage conditions.[5] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents. Under fire conditions, it may decompose and emit toxic fumes.[5]

Reactivity: The primary reactivity of 2-aminomethylpyrimidine stems from the nucleophilic nature of the primary amino group. This group can readily participate in reactions such as amidation, alkylation, and acylation. The pyrimidine ring itself is electron-deficient, which influences the reactivity of the overall molecule. It serves as a crucial building block in organic synthesis, particularly for the construction of more complex pharmaceutical compounds.[2][4]

Synthesis and Experimental Protocols

2-Aminomethylpyrimidine is a key synthetic intermediate.[1][4] A common synthetic route to prepare 2-(aminomethyl)pyrimidine derivatives involves the nucleophilic substitution of a leaving group on a precursor molecule.

Experimental Protocol: Synthesis from 2-(Chloromethyl)pyrimidine hydrochloride

This protocol describes a general method for reacting an amine with 2-(chloromethyl)pyrimidine hydrochloride, which can be adapted for the synthesis of 2-aminomethylpyrimidine itself (using ammonia as the nucleophile) or its derivatives.[11]

  • Reaction Setup: A solution of 2-(chloromethyl)pyrimidine hydrochloride (1.0 equivalent) is prepared in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF), ethanol, or acetonitrile.

  • Addition of Reagents: The amine nucleophile (1.0-2.2 equivalents) is added to the solution, followed by a base (e.g., K₂CO₃, Et₃N) to neutralize the hydrochloric acid generated during the reaction.[11]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. Progress is monitored using Thin-Layer Chromatography (TLC).[12]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-cold water. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization.[12]

G cluster_workflow General Synthetic Workflow start 2-(Chloromethyl)pyrimidine HCl + Amine Nucleophile reaction Nucleophilic Substitution (Solvent, Base) start->reaction 1. Reaction workup Aqueous Work-up & Extraction reaction->workup 2. Quenching purification Purification (Chromatography/Recrystallization) workup->purification 3. Isolation product 2-(Aminomethyl)pyrimidine Derivative purification->product 4. Final Product

Caption: General workflow for the synthesis of 2-(aminomethyl)pyrimidine derivatives.

Applications in Drug Development

2-Aminomethylpyrimidine is a valuable building block for the synthesis of biologically active molecules and approved pharmaceuticals.[13] Its pyrimidine core is a prevalent feature in numerous therapeutic agents.[11]

Key Applications:

  • Avanafil Intermediate: It is used as a pharmaceutical intermediate in the synthesis of Avanafil, a PDE5 inhibitor used to treat erectile dysfunction.[2][14]

  • β-Secretase Inhibitors: The compound is a reagent used in the synthesis of spirocyclic acylguanidines, which act as β-secretase (BACE1) inhibitors for the potential treatment of neurodegenerative disorders such as Alzheimer's disease.[4]

  • Kinase Inhibitors: The 2-aminopyrimidine scaffold is a common pharmacophore in the development of various kinase inhibitors used in oncology.[11][13]

  • Antimicrobial Agents: Pyrimidine derivatives, in general, exhibit a broad spectrum of biological activities, including antimicrobial properties.[15][16]

G cluster_logic Role as a Synthetic Building Block start_node 2-Aminomethylpyrimidine (Building Block) intermediate1 Pharmaceutical Synthesis start_node->intermediate1 product1 Avanafil (PDE5 Inhibitor) intermediate1->product1 product2 Spirocyclic Acylguanidines (β-Secretase Inhibitors) intermediate1->product2 product3 Other Biologically Active Pyrimidine Derivatives intermediate1->product3

Caption: Logical relationship of 2-Aminomethylpyrimidine as a key intermediate.

Safety and Handling

2-Aminomethylpyrimidine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or spray. Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[5]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove to fresh air.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5]

  • Spills: Clean up spills immediately, avoiding dust generation. Sweep up the material and place it into a suitable container for disposal.[10]

This product is intended for laboratory research use only and is not for human or veterinary use.[1] Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.

References

An In-depth Technical Guide to 2-Pyrimidinemethanamine (C₅H₇N₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrimidinemethanamine, also known as 2-(aminomethyl)pyrimidine, is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methanamine group at the second position. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of nucleobases like cytosine and thymine and, consequently, a vast number of biologically active molecules.[1][2][3] This inherent biological relevance makes its derivatives, including this compound, valuable building blocks in drug discovery. This compound serves as a versatile intermediate in the synthesis of various therapeutic agents, notably in the development of enzyme inhibitors.[4][5] Its unique structure, combining the aromatic, hydrogen-bonding capabilities of the pyrimidine ring with the reactive primary amine, allows for diverse chemical modifications to target specific biological pathways. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, and key applications in drug development, supported by detailed experimental protocols and logical diagrams.

Physicochemical Properties

This compound is typically a white powder or a pale yellow oil.[6][7] A summary of its key quantitative and qualitative properties is presented below for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula C₅H₇N₃[8][9]
Molecular Weight 109.13 g/mol [6][8][9]
CAS Number 75985-45-4[8][9]
Appearance White powder[6][7]
pKa 7.130[10]
XLogP -0.065[10]
Topological Polar Surface Area (TPSA) 51.8 Ų[10]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol[7]
Storage Temperature 2-8°C (Protect from light)[6][7]

Synthesis of this compound

The most common and direct route for synthesizing this compound is through the catalytic hydrogenation of 2-cyanopyrimidine. This method involves the reduction of the nitrile group to a primary amine, often utilizing a palladium-on-carbon catalyst under a hydrogen atmosphere.

Synthesis_Workflow start 2-Cyanopyrimidine (Starting Material) filtration Filtration (Remove Catalyst) start->filtration Reduction catalyst 10% Pd/C Ethanol catalyst->filtration conditions H₂ Atmosphere (Balloon) 12 hours conditions->filtration concentration Concentration (Remove Solvent) filtration->concentration purification Column Chromatography (Neutral Alumina) concentration->purification product This compound (Final Product) purification->product

Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Reduction of 2-Cyanopyrimidine

This protocol is based on a general procedure for the synthesis of this compound from 2-cyanopyrimidine.[6]

Materials:

  • 2-Cyanopyrimidine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH)

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas (e.g., in a balloon)

  • Diatomaceous earth (e.g., Celite®)

  • Neutral alumina for column chromatography

  • Eluent: Ethyl acetate/Hexane mixture (e.g., 1:1)

Procedure:

  • To a stirred solution of 2-cyanopyrimidine (e.g., 0.2 g, 1.9 mmol) in ethanol (2 mL), add 10% palladium on carbon (20 mg) under a nitrogen atmosphere.

  • Evacuate the reaction flask and replace the nitrogen atmosphere with hydrogen gas, maintaining a positive pressure with a balloon.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC) with an eluent of 50% ethyl acetate/hexane.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Rinse the pad with a small amount of ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography using neutral alumina. Elute with a 1:1 mixture of ethyl acetate and hexane to afford pure this compound.

Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry, with its derivatives showing promise in various therapeutic areas. Two notable applications are its use as a core structure for Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and as a key final-stage intermediate in the synthesis of the erectile dysfunction drug, Avanafil.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that deactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[8][11] These hormones are crucial for maintaining glucose homeostasis. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.[9][10] This mechanism makes DPP-IV inhibitors an important class of oral hypoglycemic agents for the treatment of type 2 diabetes. Derivatives of aminomethylpyrimidine have been investigated as potential DPP-IV inhibitors.[10]

DPP4_Signaling cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas Food Food Intake Incretins Incretins Released (GLP-1, GIP) Food->Incretins Insulin ↑ Insulin Secretion Incretins->Insulin Stimulates Glucagon ↓ Glucagon Secretion Incretins->Glucagon Inhibits DPP4 DPP-IV Enzyme Incretins->DPP4 Degradation Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibits Release Of Inactivated Inactive Peptides DPP4->Inactivated Inhibitor This compound Derivative (Inhibitor) Inhibitor->DPP4 Blocks

Caption: DPP-IV signaling pathway and the mechanism of inhibition.

Representative Biological Activity of Aminopyrimidine/Pyridine Derivatives

Compound ClassTargetIC₅₀ (nM)SelectivitySource(s)
Aminomethyl-pyridine DerivativeDPP-410>660-fold vs. DPP-8[5]
Aminomethylpyrimidine DerivativeDPP-866,000High selectivity over DPP-4 implied[12]
Pyrazolopyrimidine DerivativeDPP-421.4 - 59.8Satisfactory vs. DPP-8/9[13]
Experimental Protocol: General DPP-IV Inhibition Assay

This protocol describes a general, continuous fluorometric assay to determine the inhibitory activity of test compounds against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: e.g., Tris-HCl buffer, pH 7.5

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control wells), and the DPP-IV enzyme solution.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity over time using the plate reader. The cleavage of AMC from the substrate by DPP-IV results in an increase in fluorescence.

  • Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Intermediate in Avanafil Synthesis

This compound is a crucial late-stage intermediate in the commercial synthesis of Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[4][14] In the final step of the synthesis, the primary amine of this compound is coupled with a carboxylic acid-functionalized pyrimidine core to form the final amide bond of the Avanafil molecule.[7][15]

Avanafil_Synthesis acid Avanafil Carboxylic Acid Precursor (Compound D) reaction Amide Coupling (Condensation) acid->reaction amine This compound amine->reaction coupling EDCHCl (Coupling Agent) coupling->reaction purification Purification (Chromatography/ Crystallization) reaction->purification product Avanafil (Final API) purification->product

Caption: Final step in Avanafil synthesis workflow.
Experimental Protocol: Amide Coupling to form Avanafil (General)

This protocol describes the general final step of Avanafil synthesis as detailed in patent literature.[7][15]

Materials:

  • (S)-4-(3-chloro-4-methoxybenzylamino)-5-carboxy-2-(2-hydroxymethyl-1-pyrrolidinyl) pyrimidine (Avanafil precursor)

  • This compound

  • Dehydrating/Coupling agent (e.g., EDCHCl - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Appropriate organic solvent (e.g., Methylene Dichloride)

Procedure:

  • Dissolve the Avanafil carboxylic acid precursor in an anhydrous organic solvent.

  • Add the coupling agent (e.g., EDCHCl) and stir for a short period to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 0-25°C) until the reaction is complete, as monitored by HPLC or TLC.

  • Upon completion, perform an aqueous work-up. This may involve washing the organic layer with water and/or a mild base (e.g., sodium bicarbonate solution).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude Avanafil product, typically through column chromatography followed by recrystallization from a suitable solvent system (e.g., methanol or ethyl acetate) to yield the final, high-purity Active Pharmaceutical Ingredient (API).[1][15]

Conclusion

This compound (C₅H₇N₃) is a synthetically accessible and highly versatile chemical building block with significant applications in modern drug discovery and development. Its straightforward synthesis from 2-cyanopyrimidine and the strategic placement of a reactive primary amine on the biologically relevant pyrimidine core make it an attractive starting point for creating libraries of novel compounds. The demonstrated utility of its derivatives as scaffolds for potent enzyme inhibitors, such as for DPP-IV, and its integral role as a final-stage intermediate in the synthesis of approved drugs like Avanafil, highlight its importance to the pharmaceutical industry. This technical guide provides researchers and scientists with the core data, protocols, and logical workflows necessary to effectively utilize this compound in their research and development endeavors.

References

A Comprehensive Technical Guide to 2-Pyrimidinemethanamine and Its Role in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A detailed technical guide on 2-Pyrimidinemethanamine, a versatile heterocyclic amine, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This guide provides an in-depth overview of its chemical synonyms, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its emerging role in modulating key cellular signaling pathways.

Chemical Identity and Synonyms

This compound is a foundational building block in medicinal chemistry. To facilitate comprehensive literature and database searches, a compilation of its various synonyms and identifiers is presented below.

Identifier Type Identifier Source
IUPAC Name pyrimidin-2-ylmethanaminePubChem[1]
CAS Number 75985-45-4PubChem[1]
Alternative Names (2-Pyrimidinylmethyl)amineSynblock[2]
1-Pyrimidin-2-ylmethanamineSynblock[2]
2-AminomethylpyrimidineSynblock[2]
C-pyrimidin-2-YL-methylamineSynblock[2]
Pyrimidin-2-ylmethanamineSynblock[2]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in synthesis and drug design. Key computed properties are summarized in the following table.

Property Value Source
Molecular Formula C5H7N3PubChem[1]
Molecular Weight 109.13 g/mol PubChem[1]
Exact Mass 109.063997236 DaPubChem[1]
Topological Polar Surface Area 51.8 ŲPubChem[1]
XLogP3-AA (Predicted) -0.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives is of significant interest for the generation of compound libraries for drug discovery. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and desired scale.

General Synthesis of 2-Aminopyrimidines

A common and versatile method for the synthesis of the 2-aminopyrimidine core involves the condensation of a β-dicarbonyl compound with guanidine. This reaction is typically carried out in the presence of a base.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aminopyrimidine Derivatives

This protocol describes a general and efficient method for the synthesis of 5- and 6-substituted 2-aminopyrimidine derivatives.[3]

  • Reactants: A β-ketoester or β-aldehydoester (1 equivalent), guanidine hydrochloride (1 equivalent), and potassium carbonate (K2CO3).

  • Procedure:

    • The reactants are combined in a microwave-safe vessel.

    • The mixture is irradiated in a microwave reactor. The specific time and power will vary depending on the substrates used.

    • The reaction is performed without a solvent, offering a green chemistry approach.

    • Upon completion, the crude product is purified by appropriate methods, such as recrystallization or column chromatography.

Synthesis of 2-Methyl-4-amino-5-aminomethylpyrimidine

A scalable synthesis for a key intermediate of Vitamin B1, 4-amino-5-aminomethyl-2-methylpyrimidine, highlights a practical industrial approach.[4]

Experimental Protocol: Amination of 2-Methyl-4-amino-5-alkoxymethylpyrimidine

  • Starting Material: 2-methyl-4-amino-5-alkoxymethylpyrimidine.

  • Reagents: Ammonia, a Lewis or Brønsted acid catalyst (e.g., Al2O3).

  • Procedure:

    • The starting material is charged into a reactor with an inert organic solvent or in liquid ammonia itself.

    • The catalyst is added.

    • The reaction is carried out at a temperature range of 180-350°C under autogenous pressure.

    • After cooling, the reaction mixture is filtered and the product is isolated and analyzed, for example, by gas chromatography.

Biological Activity and Signaling Pathways

While extensive quantitative data for this compound itself is limited in the public domain, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active molecules. Derivatives of 2-aminopyrimidine have shown a broad range of activities, including anti-inflammatory and anticancer effects, often through the modulation of key signaling pathways.

Anti-inflammatory Activity via Toll-Like Receptor (TLR) and Wnt/β-catenin Pathway Modulation

A notable derivative, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), has been identified as an anti-inflammatory mediator.[5] AMBMP suppresses inflammatory responses mediated by Toll-like receptors (TLR-2, -4, and -5) in human monocytes.[5] This effect is, at least in part, mediated through its established role as a canonical Wnt/β-catenin pathway activator.[5]

Signaling Pathway: Wnt/β-catenin Activation and TLR-mediated Inflammation

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and inflammation. Activation of this pathway by compounds like AMBMP leads to the accumulation of β-catenin, which can then translocate to the nucleus to regulate gene expression. Interestingly, β-catenin accumulation is known to suppress bacterial-induced inflammation, potentially through physical interactions with NF-κB.[5] The inhibitory effect of AMBMP on TLR4-induced inflammation can be reversed by pharmaceutical inhibitors of the Wnt/β-catenin pathway, such as IWP-2 and PNU-74654, as well as by silencing Wnt3a.[5]

Wnt_TLR_Crosstalk cluster_wnt Wnt/β-catenin Pathway cluster_tlr TLR Signaling AMBMP AMBMP Wnt3a Wnt3a AMBMP->Wnt3a activates GSK3b GSK3β (inactive) Wnt3a->GSK3b inhibits beta_catenin β-catenin (accumulation) GSK3b->beta_catenin NFkB NF-κB beta_catenin->NFkB inhibits IWP2 IWP-2 IWP2->Wnt3a inhibits PNU74654 PNU-74654 PNU74654->beta_catenin inhibits interaction LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces Spectroscopic_Workflow Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Structure_Confirmation Structure Confirmation and Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

References

Navigating the Procurement and Application of 2-Pyrimidinemethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 2-Pyrimidinemethanamine, a key building block in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document details the commercial availability, suppliers, and technical specifications of this versatile compound. It also furnishes a comprehensive experimental protocol for its synthesis and outlines methods for its analytical characterization.

Commercial Availability and Suppliers

This compound, also known as 2-(aminomethyl)pyrimidine, is readily available from a variety of chemical suppliers. It is typically offered as the free base or as a hydrochloride or oxalate salt, which may enhance solubility and stability. The compound is primarily used for research and development purposes and is not intended for direct human or veterinary use.

A summary of representative suppliers and their product offerings is provided in the table below. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Chem-ImpexThis compound hydrochloride372118-67-7≥ 95% (NMR)1g, 5g, 25g, 100g, 250g
Aladdin ScientificThis compound75985-45-495%250mg, 1g, 5g, 25g
Accela ChemBio Inc.2-(Aminomethyl)pyrimidine75985-45-4≥ 97%1g, 5g, 10g, 25g
Alchem Pharmtech, Inc.This compound75985-45-497+%1g, 10g, 100g, 1kg
SynblockThis compound75985-45-4NLT 98%Inquire for details
Pure Chemistry Scientific Inc.This compound75985-45-495%1g, 5g, 10g

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₅H₇N₃PubChem[1]
Molecular Weight 109.13 g/mol PubChem[1]
CAS Number 75985-45-4PubChem[1]
Appearance Pale yellow to dark yellow oil or white powderChemicalBook[2]
Storage Temperature 2-8°C (protect from light)ChemicalBook[2]
Solubility Chloroform (Sparingly), Methanol (Slightly)ChemicalBook[2]

Synthesis of this compound

The following protocol describes a general procedure for the synthesis of this compound via the reduction of 2-cyanopyrimidine. This method is based on catalytic hydrogenation, a common and efficient method for the conversion of nitriles to primary amines.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Cyanopyrimidine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Nitrogen gas

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Diatomaceous earth (e.g., Celite®)

  • Neutral alumina

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and equipment for inert atmosphere reactions, filtration, and chromatography.

Procedure:

  • To a stirred solution of 2-cyanopyrimidine (0.9 mmol, 1.0 eq) in ethanol (1 mL) in a round-bottom flask, add 10% palladium on carbon (20 mg).

  • Purge the flask with nitrogen gas.

  • Introduce a hydrogen atmosphere (e.g., via a hydrogen-filled balloon or by connecting to a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on neutral alumina, eluting with a gradient of ethyl acetate in hexane (e.g., starting with 1:1 ethyl acetate/hexane).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Expected Yield: Approximately 95%[2].

Characterization: The identity and purity of the synthesized this compound can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Cyanopyrimidine 2-Cyanopyrimidine Hydrogenation Hydrogenation (H2, 12h, RT) 2-Cyanopyrimidine->Hydrogenation Pd/C_Ethanol 10% Pd/C, Ethanol Pd/C_Ethanol->Hydrogenation Filtration Filtration through Celite Hydrogenation->Filtration Concentration1 Concentration Filtration->Concentration1 Chromatography Alumina Column Chromatography (EtOAc/Hexane) Concentration1->Chromatography Concentration2 Concentration Chromatography->Concentration2 Product This compound Concentration2->Product G Proposed Workflow for Target Identification Start This compound Screening High-Throughput Screening (e.g., Kinase Panel) Start->Screening Hit_Identification Identification of Primary Hits Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Hits End Hit_Identification->End No Hits Cellular_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Dose_Response->Cellular_Assays Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Transcriptomics) Cellular_Assays->Pathway_Analysis Target_Validation Target Validation Studies Pathway_Analysis->Target_Validation

References

An In-depth Technical Guide to the Safe Handling of 2-Pyrimidinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety data and handling precautions for 2-Pyrimidinemethanamine (CAS No: 75985-45-4), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory use.

Chemical Identification and Physical Properties

This compound, also known as (2-Pyrimidinylmethyl)amine or 2-(Aminomethyl)pyrimidine, is a heterocyclic organic compound.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C5H7N3[1][2][3]
Molecular Weight 109.13 g/mol [1][2][3]
Appearance White powder[3]
Storage Temperature 2-8°C (protect from light)[3]
Solubility Chloroform (Sparingly), Methanol[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][4] All researchers must be aware of its potential health effects.

Hazard ClassCategoryHazard Statement
Skin Irritation 2H315: Causes skin irritation
Eye Irritation 2 / 2AH319: Causes serious eye irritation
Specific target organ toxicity – single exposure 3H335: May cause respiratory irritation

Source:[1][4]

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning[1][4]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4]

  • Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and storage section of this guide.[1][4]

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid measures are crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][6]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5][6]
Ingestion Clean mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[4][5]

Source:[4][5][6]

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Handling:

  • Avoid contact with skin and eyes.[5]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[4]

  • Use only outdoors or in a well-ventilated area.[4]

  • Wash hands thoroughly after handling.[4]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.[4][5]

  • Store locked up.[4]

  • Protect from light.[5]

  • Incompatible materials include strong oxidizing agents.[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[4]

Source:[4][5]

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and proper cleanup.

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[5]

  • Environmental Precautions: Do not let this chemical enter the environment.[5]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[5]

The following diagram illustrates a general workflow for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_preparation Preparation cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal start Spill Occurs assess_spill Assess Spill Size and Risk start->assess_spill evacuate_area Evacuate Immediate Area assess_spill->evacuate_area ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate_area->ppe contain Contain Spill with Inert Absorbent Material ppe->contain cleanup Carefully Sweep or Shovel into a Labeled Waste Container contain->cleanup avoid_dust Avoid Dust Generation cleanup->avoid_dust decontaminate_area Decontaminate Spill Area cleanup->decontaminate_area dispose Dispose of Waste According to Regulations decontaminate_area->dispose report Report the Incident dispose->report end Spill Response Complete report->end

Workflow for handling a chemical spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: May emit toxic fumes under fire conditions, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4][5]

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties of this compound have not been fully investigated. The primary known hazards are skin, eye, and respiratory irritation.[1][4]

  • Ecological Information: There is no data available on the ecological effects of this compound. It is advised to prevent its release into the environment.[4][5]

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under normal conditions.[5]

  • Possibility of Hazardous Reactions: None under normal processing.[5]

  • Conditions to Avoid: Avoid dust formation.[5]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the use or safety testing of this compound were not identified in the publicly available safety data sheets and product information pages. Researchers should develop specific standard operating procedures (SOPs) for their experimental setups that incorporate the safety and handling information provided in this guide. These SOPs should be reviewed and approved by the relevant institutional safety committee.

References

An In-depth Technical Guide to the Key Reactions and Reactivity of the 2-Pyrimidinemethanamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrimidinemethanamine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique combination of a reactive primary amine and a heteroaromatic pyrimidine core allows for extensive chemical modifications, making it a valuable starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core reactivity of the this compound scaffold, detailing key chemical transformations, experimental protocols, and the biological relevance of its derivatives, particularly in the context of kinase inhibition.

Core Reactivity and Key Chemical Transformations

The chemical reactivity of this compound is primarily centered around the nucleophilic nature of the primary amino group and the electronic properties of the pyrimidine ring. The exocyclic aminomethyl group readily participates in a variety of bond-forming reactions, providing a convenient handle for the introduction of diverse substituents and the construction of more complex molecular architectures. The key reactions of this scaffold include N-alkylation, acylation, reductive amination, and the Pictet-Spengler reaction.

N-Alkylation

N-alkylation of the primary amine of this compound is a fundamental transformation for introducing alkyl, aryl, or heteroaryl moieties. This reaction is typically achieved by reacting the scaffold with an appropriate alkyl halide in the presence of a base. The choice of base and solvent is crucial to prevent over-alkylation and ensure good yields.

Generalized Experimental Protocol for N-Alkylation:

To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, is added a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5-2.0 eq.). The alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq.) is then added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the alkylating agent. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Acylation

Acylation of this compound with acid chlorides or anhydrides is a straightforward method to introduce amide functionalities. This reaction is often employed in the synthesis of kinase inhibitors, where the amide bond can participate in crucial hydrogen bonding interactions with the target protein.

Detailed Experimental Protocol for Acylation:

To a stirred solution of this compound (1.0 eq.) and a base such as triethylamine (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, a solution of the desired acyl chloride (1.1 eq.) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude amide is purified by flash column chromatography.

Reductive Amination

Reductive amination provides a direct route to secondary and tertiary amines by reacting this compound with aldehydes or ketones in the presence of a reducing agent. This one-pot procedure is highly efficient and allows for the introduction of a wide variety of substituents.

Detailed Experimental Protocol for Reductive Amination:

A solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a solvent such as dichloromethane or methanol is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is then added portion-wise. The reaction is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC or LC-MS. Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carboline and related heterocyclic systems.[1][2] In the context of this compound, this reaction would involve the condensation with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization, leveraging the pyrimidine ring as the nucleophilic component. This reaction is particularly valuable for the construction of rigid, polycyclic scaffolds often found in biologically active natural products.

Generalized Experimental Protocol for Pictet-Spengler Reaction:

A solution of this compound (1.0 eq.) and an aldehyde (1.1 eq.) in a suitable solvent (e.g., toluene, dichloroethane) is treated with an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid). The reaction mixture is heated to reflux, and the formation of water is monitored, often with the use of a Dean-Stark apparatus. The reaction progress is followed by TLC or LC-MS. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a base and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Presentation

The following tables summarize representative quantitative data for derivatives of the pyrimidine scaffold, focusing on their anticancer activity as kinase inhibitors. While specific data for a wide range of this compound derivatives is not extensively available in a single source, the presented data from closely related pyrimidine analogs provides valuable insights into the structure-activity relationships (SAR).

Table 1: Anticancer Activity of Pyrimidine Derivatives as EGFR Inhibitors

Compound IDModification on Pyrimidine ScaffoldCancer Cell LineIC₅₀ (µM)Reference
Gefitinib 4-AnilinoquinazolineA4310.015 - 0.08[3]
Erlotinib 4-AnilinoquinazolineNCI-H3580.05 - 2.0[3]
Lapatinib 4-AnilinoquinazolineBT4740.02 - 0.16[3]
WZ4002 2-Anilino-4-aminopyrimidineH1975 (T790M)0.002[4]
CO-1686 2-Acrylamido-4-anilinopyrimidineH1975 (T790M)0.007[4]

Table 2: Anticancer Activity of Pyrimidine Derivatives as VEGFR-2 Inhibitors

Compound IDModification on Pyrimidine ScaffoldCancer Cell LineIC₅₀ (µM)Reference
Pazopanib 2-AminopyrimidineHUVEC0.03[5]
Apatinib 4-AnilinopyridineHUVEC0.001[6]
Vandetanib 4-AnilinoquinazolineHUVEC0.04[7]
Compound 7d Pyrimidine-based derivativeA5499.19[5]
Compound 9s Pyrimidine-based derivativeA54913.17[5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and screening of a library of this compound derivatives for potential kinase inhibitory activity.

G cluster_synthesis Synthesis cluster_screening Screening start This compound reaction Key Reactions (N-Alkylation, Acylation, Reductive Amination) start->reaction library Library of Derivatives reaction->library purification Purification & Characterization (Chromatography, NMR, MS) library->purification assay Kinase Inhibition Assay (e.g., Kinase-Glo, HTRF) purification->assay ic50 IC50 Determination assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar hit Hit Identification sar->hit lead_opt lead_opt hit->lead_opt Lead Optimization

A general workflow for synthesis and screening.
Signaling Pathways

Derivatives of the pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases involved in cancer cell signaling. The following diagrams illustrate the simplified signaling pathways of two important receptor tyrosine kinases, EGFR and VEGFR-2, which are common targets for pyrimidine-based inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor This compound Derivative Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and its inhibition.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor This compound Derivative Inhibitor->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Vascular Permeability MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

VEGFR-2 signaling pathway and its inhibition.

References

The 2-Pyrimidinemethanamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like nucleic acids and a plethora of approved therapeutic agents.[1][2][3] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, makes it an ideal scaffold for designing molecules that can effectively bind to biological targets.[4] Among the vast landscape of pyrimidine derivatives, 2-Pyrimidinemethanamine and its analogues represent a "privileged scaffold." This distinction arises from their synthetic tractability and their recurrence in a multitude of biologically active compounds spanning diverse therapeutic areas, from oncology to infectious diseases.[5][6][7]

This technical guide provides a comprehensive overview of the potential applications of the this compound core in drug discovery. It details the synthetic strategies for accessing these compounds, summarizes their biological activities against key medicinal targets with quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the complex biological pathways and experimental workflows involved.

Synthetic Strategies: Accessing the this compound Core

The versatility of the this compound scaffold is largely due to the robust and flexible synthetic routes available for its preparation and modification. A common and efficient method involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 2-position of the pyrimidine ring with an appropriate amine.

A key intermediate for these syntheses is 2-(chloromethyl)pyrimidine hydrochloride, which allows for the facile introduction of various functional groups through nucleophilic substitution (SN2) reactions.[8] This approach is widely used to generate libraries of 2-substituted pyrimidine derivatives for structure-activity relationship (SAR) studies.[8][9]

Below is a generalized workflow for the synthesis of 2-((arylamino)methyl)pyrimidine derivatives, a common structural motif in kinase inhibitors.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Work-up & Purification cluster_2 Step 3: Characterization start 2-(Chloromethyl)pyrimidine hydrochloride reaction SN2 Reaction start->reaction nucleophile Substituted Arylamine (Nucleophile) nucleophile->reaction base Base (e.g., K2CO3, Et3N) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction workup Aqueous Work-up (e.g., Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Desired 2-((Arylamino)methyl)pyrimidine Derivative purification->product analysis Structural Analysis (NMR, MS) product->analysis

Caption: Generalized workflow for the synthesis of this compound derivatives.

Therapeutic Applications and Biological Targets

The this compound scaffold has been successfully employed to develop inhibitors and modulators for several important classes of biological targets.

Protein Kinase Inhibitors

A significant application of the this compound core is in the development of protein kinase inhibitors for cancer therapy.[7][10] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[11] The pyrimidine ring often acts as a hinge-binder, forming key hydrogen bonds with the protein kinase backbone. The aminomethyl side chain provides a vector for introducing substituents that can occupy adjacent pockets, enhancing potency and selectivity.[12]

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Aurora Kinases, Cyclin-Dependent Kinases (CDKs), and various tyrosine kinases like EGFR and VEGFR.[12][13][14]

Table 1: Selected this compound-Based Kinase Inhibitors and their Biological Activity

Compound ClassTarget Kinase(s)IC50 (µM)Reference(s)
2,4-DiaminopyrimidinesAurora Kinase A0.0012 (for Alisertib)[12]
2,4-DiaminopyrimidinesAurora Kinase B0.00037 (for Barasertib)[12]
Pyrrolo[2,3-d]pyrimidinesEGFR, Her2, VEGFR2, CDK20.04 - 0.204 (for compound 5k)[14]
2-Amino-pyrrolo[2,3-d]pyrimidinesAurora-A KinaseData not specified[13]
Pyrazolo[3,4-d]pyrimidinesCyclin-dependent kinase 2Data not specified[10]
Pyrido[2,3-d]pyrimidinesPI3K/mTORNanomolar activity reported[15]

One of the critical pathways in cancer is the PI3K/Akt/mTOR signaling cascade, which regulates cell growth, proliferation, and survival. Dual inhibitors targeting PI3K and mTOR are of significant therapeutic interest. The diagram below illustrates this pathway and the points of inhibition.

G cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC TSC1/2 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of dual inhibition.

Dihydrofolate Reductase (DHFR) Inhibitors

The 2,4-diaminopyrimidine substructure, a close relative of this compound, is a classic pharmacophore for inhibitors of dihydrofolate reductase (DHFR).[16] This enzyme is critical for the synthesis of nucleic acids, making it an excellent target for antimicrobial and antimalarial drugs.[17] Pyrimethamine is a well-known example of a DHFR inhibitor used to treat malaria. SAR studies have shown that substitutions on the pyrimidine core are crucial for potency and selectivity against parasitic DHFR over the human enzyme.[16][17]

Table 2: Activity of Pyrimethamine Analogs Against P. carinii DHFR

CompoundModification from PyrimethaminePotency vs. P. carinii DHFRReference(s)
PyrimethamineParent CompoundStandard[16]
Analog SeriesVaried at position 5 or 6Micromolar range[16]
GPCR Ligands

The scaffold has also been explored for its potential to modulate G-protein coupled receptors (GPCRs). For instance, a series of 2-aminopyrimidines were developed as potent ligands for the histamine H4 receptor (H4R), a target for inflammatory and pain-related conditions.[18] SAR studies highlighted that modifications at the 6-position of the pyrimidine ring with aromatic and secondary amine moieties were particularly beneficial for potency.[18]

Table 3: Histamine H4 Receptor (H4R) Ligand Activity

Compound IDKey Structural FeaturesH4R ActivityReference(s)
Compound 34-tert-butyl-6-(4-methylpiperazin-1-yl)Potent Ligand[18]
Compound 44-(benzonitrile)-6-(4-methylpiperazin-1-yl)Potent in vitro, active in vivo[18]
Other Applications

The versatility of the pyrimidine core extends to other therapeutic areas, including:

  • Antiviral Agents: N-[2-(phosphonomethoxy)ethyl] (PME) derivatives of pyrimidines have been investigated for activity against DNA viruses and retroviruses.[19]

  • Antimicrobial Agents: Thieno[2,3-d]pyrimidine-core compounds have shown activity against clinically relevant Gram-positive bacteria, including MRSA.[20]

  • Protease Inhibitors: The 2-pyridone scaffold, structurally related to pyrimidines, has been identified as a potential key pharmacophore for inhibiting viral proteases like the SARS-CoV-2 main protease.[21]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for drug discovery research. Below are representative methodologies for key assays cited in the evaluation of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human kinase enzyme.

    • Specific peptide substrate for the kinase.

    • ATP (Adenosine triphosphate).

    • Test compound (dissolved in DMSO).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve.

    • Add 5 µL of the kinase assay buffer to each well of a 384-well plate.

    • Add 1 µL of the diluted test compound solution to the appropriate wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

    • Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add 2 µL of ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for the optimal reaction time (e.g., 90 minutes).

    • Stop the reaction and measure the remaining ATP (or ADP produced) using a suitable detection reagent according to the manufacturer's protocol.

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., HepG2, MCF-7).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound (dissolved in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (DMSO only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Conclusion

The this compound scaffold continues to demonstrate its immense value in medicinal chemistry. Its synthetic accessibility and its ability to serve as a versatile template for interacting with a wide range of biological targets make it a truly privileged structure. The most significant impact has been observed in the field of oncology, particularly in the development of potent and selective protein kinase inhibitors. However, its potential extends to GPCR modulation, anti-infective agents, and beyond. Future research will undoubtedly continue to uncover novel applications for this remarkable heterocyclic core, leading to the development of next-generation therapeutics for some of the most challenging diseases.

References

2-Pyrimidinemethanamine: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Executive Summary

2-Pyrimidinemethanamine, also known as 2-(aminomethyl)pyrimidine, is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique structure, featuring a primary amine tethered to the electron-deficient pyrimidine ring, offers dual reactivity that enables the construction of diverse and complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, key synthetic applications, and its role in the development of targeted therapeutics, with a focus on kinase inhibitors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this versatile molecule.

Physicochemical Properties

This compound is a stable, yet reactive, primary amine that serves as an excellent starting point for a variety of chemical transformations. Its fundamental properties are summarized below.

PropertyValue
IUPAC Name pyrimidin-2-ylmethanamine
Synonyms 2-(Aminomethyl)pyrimidine
CAS Number 75985-45-4
Molecular Formula C₅H₇N₃
Molecular Weight 109.13 g/mol
Appearance Liquid or low-melting solid
SMILES C1=CN=C(N=C1)CN
InChIKey ROSKZJGILXBSFM-UHFFFAOYSA-N

Core Synthetic Transformations

The primary amine functionality of this compound is amenable to a wide range of classical and contemporary organic reactions. The two most fundamental and widely employed transformations are acylation and reductive amination, which provide access to a vast chemical space of amides and secondary/tertiary amines, respectively.

Acylation: Synthesis of N-(Pyrimidin-2-ylmethyl)amides

Acylation of this compound with acid chlorides, anhydrides, or activated carboxylic acids is a robust method for forming stable amide bonds. These amide derivatives are prevalent scaffolds in a multitude of biologically active compounds, including kinase inhibitors where the amide bond can act as a key hydrogen bond donor or acceptor within an ATP-binding site.

This protocol describes the synthesis of N-(pyrimidin-2-ylmethyl)benzamide as a representative example.

  • Reagent Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and a suitable base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Reaction Initiation: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add the acid chloride (e.g., benzoyl chloride, 1.05 eq.) dropwise via syringe over 15 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(pyrimidin-2-ylmethyl)amide.

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Benzoyl ChlorideTriethylamineDCM392
2Acetyl ChlorideDIPEATHF295
34-Fluorobenzoyl ChlorideTriethylamineDCM489
4Thiophene-2-carbonyl chlorideTriethylamineDCM3.585

Note: Yields are representative and can vary based on substrate, scale, and purification method.

Reductive Amination: Synthesis of Substituted Amines

Reductive amination provides a direct and highly efficient method for synthesizing secondary and tertiary amines. The reaction proceeds via the in-situ formation of an imine between this compound and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild reducing agent. This one-pot procedure is a cornerstone of modern drug discovery for its broad substrate scope and operational simplicity.

This protocol details the synthesis of N-benzyl-1-(pyrimidin-2-yl)methanamine.

  • Reagent Setup: To a solution of this compound (1.0 eq.) and an aldehyde (e.g., benzaldehyde, 1.1 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH) (0.1 M), add a catalytic amount of acetic acid (0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate and starting materials by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in DCM) to yield the pure secondary amine.

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE1688
24-AnisaldehydeNaBH(OAc)₃DCE1885
3CyclohexanoneNaBH₃CNMeOH2478
4AcetoneNaBH(OAc)₃DCE1281

Note: Yields are representative and depend on the specific carbonyl partner and reaction conditions.

Application in Kinase Inhibitor Synthesis: A Case Study

The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, largely due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound is an ideal starting point for constructing libraries of potential kinase inhibitors.

Target Profile: p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in cancer.[2] Consequently, p38 MAP kinase is a high-value target for therapeutic intervention.

p38_MAPK_Pathway

Caption: The p38 MAP Kinase signaling cascade.

Synthetic Strategy for a Representative p38 MAP Kinase Inhibitor

A common strategy for targeting p38 involves a substituted pyrimidine core. Here, we outline a logical, multi-step synthesis of a representative inhibitor scaffold, N-(4-fluorophenyl)-4-methyl-6-(4-(pyrimidin-2-ylmethyl)amino)pyrimidine-5-carboxamide, starting from this compound.

Synthetic_Workflow

Caption: Synthetic workflow for a target kinase inhibitor.

Step 1: Synthesis of Ethyl 4-chloro-6-methyl-2-((pyrimidin-2-ylmethyl)amino)pyrimidine-5-carboxylate

  • In a sealed tube, dissolve this compound (1.0 eq.) and ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by LC-MS.

  • After cooling, pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the chlorinated pyrimidine intermediate.

Step 2: Saponification of the Ester

  • Dissolve the intermediate from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 eq.) and stir at room temperature for 4-8 hours until the ester is fully hydrolyzed (monitored by TLC/LC-MS).

  • Acidify the mixture to pH ~4 with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Step 3: Amide Coupling to Yield Final Product

  • Dissolve the carboxylic acid from Step 2 (1.0 eq.), 4-fluoroaniline (1.1 eq.), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) in anhydrous DMF.

  • Add DIPEA (3.0 eq.) and stir the mixture at room temperature for 6-12 hours.

  • Upon completion, perform an aqueous work-up as described previously.

  • Purify the final compound by column chromatography or preparative HPLC to obtain the target inhibitor. The structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This compound stands out as a high-value building block for synthetic and medicinal chemists. Its accessible primary amine allows for straightforward and high-yielding transformations into diverse amides and substituted amines. As demonstrated, these derivatives serve as ideal scaffolds for constructing potent and selective kinase inhibitors, such as those targeting the p38 MAP kinase pathway. The robust and versatile chemistry of this compound, coupled with the biological significance of the pyrimidine core, ensures its continued and expanding role in the discovery and development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Reduction of 2-Cyanopyrimidine to 2-Pyrimidinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrimidinemethanamine and its derivatives are valuable building blocks in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The synthesis of these amines often involves the reduction of a nitrile group, a key functional group transformation. This document provides a detailed protocol for the palladium-catalyzed reduction of 2-cyanopyrimidine to this compound. While direct literature on this specific transformation is scarce, this protocol is adapted from established procedures for the palladium-catalyzed hydrogenation of analogous pyridinecarbonitriles, offering a robust starting point for optimization.[1][2] The use of a heterogeneous palladium on carbon (Pd/C) catalyst offers advantages such as ease of handling, recyclability, and straightforward product isolation.

Data Presentation: Representative Reaction Parameters

The following table summarizes representative reaction conditions for the palladium-catalyzed hydrogenation of cyanopyridines, which can be applied to the reduction of 2-cyanopyrimidine. The selectivity of the reaction, favoring either the reduction of the nitrile group or the subsequent hydrogenation of the pyrimidine ring, can be influenced by the reaction conditions.[1]

EntrySubstrateCatalystSolventH₂ Pressure (bar)Temperature (°C)Time (h)ProductYield (%)
12-Cyanopyridine10% Pd/CMethanol63042-Pyridylmethanamine~57%
22-Cyanopyridine10% Pd/CMethanol/H₂SO₄65062-Piperidylmethanamine~10%
33-Cyanopyridine10% Pd/CMethanol63043-Pyridylmethanamine~72%
44-Cyanopyridine10% Pd/CMethanol63044-Pyridylmethanamine~93%

Note: The yields presented are based on published data for pyridinecarbonitriles and serve as an estimation for the analogous reaction with 2-cyanopyrimidine.[1] Actual yields may vary and require optimization.

Experimental Protocol

This protocol details the general procedure for the palladium-catalyzed reduction of 2-cyanopyrimidine.

Materials:

  • 2-Cyanopyrimidine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Hydrogenation apparatus (e.g., Parr shaker or similar)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a suitable hydrogenation vessel, add 2-cyanopyrimidine (1.0 eq).

    • Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (5-10 mol%).

    • Add methanol as the solvent (concentration of the substrate is typically in the range of 0.1-0.5 M).

  • Hydrogenation:

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel with hydrogen gas several times to remove any residual air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 6 bar).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 30°C).

    • Monitor the reaction progress by techniques such as TLC, GC-MS, or by observing hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by standard techniques such as column chromatography on silica gel or distillation, depending on the physical properties of the product.

Safety Precautions:

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and operated in a well-ventilated area.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Start add_substrate Add 2-Cyanopyrimidine start->add_substrate add_catalyst Add 10% Pd/C add_substrate->add_catalyst add_solvent Add Methanol add_catalyst->add_solvent purge Purge with H₂ add_solvent->purge pressurize Pressurize with H₂ purge->pressurize react Stir at 30°C pressurize->react filter Filter through Celite react->filter concentrate Concentrate in vacuo filter->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: Experimental workflow for the palladium-catalyzed reduction of 2-cyanopyrimidine.

signaling_pathway cluster_reactants Reactants substrate 2-Cyanopyrimidine intermediate Imine Intermediate substrate->intermediate Reduction hydrogen H₂ hydrogen->intermediate catalyst Pd/C Catalyst catalyst->intermediate product This compound catalyst->product intermediate->product Reduction

References

Application Notes and Protocols: 2-Pyrimidinemethanamine in the Synthesis of DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes mellitus. Consequently, DPP-IV has emerged as a key target for the development of antihyperglycemic agents.[1]

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry and has been successfully incorporated into several approved DPP-IV inhibitors, such as Alogliptin.[2][3] The aminomethylpyrimidine moiety, in particular, has been identified as a crucial structural element for potent DPP-IV inhibition, with the aminomethyl group often interacting with the S2 subsite of the enzyme's active site.[4][5] This document provides detailed application notes and protocols for the synthesis and evaluation of DPP-IV inhibitors using 2-pyrimidinemethanamine as a key building block.

Synthesis of Aminomethylpyrimidine-Based DPP-IV Inhibitors

While many synthetic routes to pyrimidine-based DPP-IV inhibitors exist, this section focuses on a representative protocol for the derivatization of an aminomethylpyrimidine core, a structure readily accessible from this compound. The following experimental workflow illustrates a common synthetic strategy involving the acylation of the aminomethyl group to introduce various substituents for structure-activity relationship (SAR) studies.

Experimental Workflow: Synthesis of N-Acyl-2-aminomethylpyrimidine Derivatives

cluster_synthesis Synthesis Workflow cluster_purification Purification cluster_characterization Characterization start This compound reagents1 Acetic Anhydride Pyridine start->reagents1 intermediate1 N-(Pyrimidin-2-ylmethyl)acetamide (Example Derivative) purification Column Chromatography intermediate1->purification reagents1->intermediate1 characterization NMR, Mass Spectrometry purification->characterization cluster_assay DPP-IV Inhibition Assay Workflow prep Prepare Reagents: - DPP-IV Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compounds incubation Incubate DPP-IV with Test Compound prep->incubation reaction Initiate Reaction with Fluorogenic Substrate incubation->reaction measurement Measure Fluorescence (Kinetic or Endpoint) reaction->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis cluster_pathway DPP-IV Signaling Pathway in Glucose Homeostasis food Food Intake incretins GLP-1 & GIP (Active Incretins) food->incretins dpp4 DPP-IV Enzyme incretins->dpp4 pancreas Pancreatic β-cells incretins->pancreas liver Liver incretins->liver inactive_incretins Inactive Metabolites dpp4->inactive_incretins inhibitor DPP-IV Inhibitor (e.g., Aminomethylpyrimidine derivative) inhibitor->dpp4 Inhibits insulin ↑ Insulin Secretion pancreas->insulin glucose ↓ Blood Glucose insulin->glucose glucagon ↓ Glucagon Secretion liver->glucagon glucagon->glucose

References

Application Notes and Protocols for N-alkylation of 2-Pyrimidinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 2-pyrimidinemethanamine, a key synthetic transformation for the generation of diverse libraries of substituted pyrimidine derivatives for drug discovery and development. The primary amine of this compound offers a versatile handle for the introduction of various alkyl and aryl substituents, enabling the modulation of physicochemical properties and biological activity. Two primary methods for the N-alkylation of this compound are presented: direct alkylation with alkyl halides and reductive amination with carbonyl compounds .

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base. This method is straightforward and suitable for a wide range of alkylating agents. However, careful control of reaction conditions is necessary to minimize over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.

General Reaction Scheme:
Direct N-Alkylation Scheme

Figure 1: General scheme for the direct N-alkylation of this compound with an alkyl halide.

Reaction Conditions and Data Presentation

The choice of base, solvent, and temperature is crucial for achieving high yields and selectivity in direct N-alkylation. Below is a summary of typical reaction conditions with representative yields.

EntryAlkyl Halide (R-X)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃ (2.0)Acetonitrile80685-95
2Methyl iodideEt₃N (1.5)DichloromethaneRoom Temp.1270-85
3Ethyl bromideCs₂CO₃ (1.2)DMF60880-90
4Propargyl bromideNaH (1.1)THF0 to Room Temp.475-85

Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.

Experimental Protocol: Synthesis of N-benzyl-2-pyrimidinemethanamine

This protocol describes a general procedure for the benzylation of this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-2-pyrimidinemethanamine.

Method 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a versatile and highly efficient method for the N-alkylation of amines. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of this compound with a carbonyl compound, followed by in situ reduction to the corresponding secondary amine. This method offers excellent control over the degree of alkylation, generally avoiding the formation of tertiary amines.

General Reaction Scheme:
Reductive Amination Scheme

Figure 2: General scheme for the reductive amination of this compound with an aldehyde or ketone.

Reaction Conditions and Data Presentation

A variety of reducing agents can be employed for reductive amination, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being the most common due to their mildness and selectivity.

EntryCarbonyl CompoundReducing Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃ (1.5)1,2-DichloroethaneRoom Temp.1290-98
2AcetoneNaBH₃CN (1.5)MethanolRoom Temp.2485-95
3CyclohexanoneTi(i-PrO)₄ (1.2), then NaBH₄ (2.0)EthanolRoom Temp.1880-90
44-MethoxybenzaldehydeH₂ (1 atm), Pd/C (10 mol%)MethanolRoom Temp.1688-96

Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.

Experimental Protocol: Synthesis of N-(4-methoxybenzyl)-2-pyrimidinemethanamine

This protocol details a general procedure for the reductive amination of this compound with 4-methoxybenzaldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane under a nitrogen atmosphere, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Stir the mixture for 30 minutes, then transfer to a separatory funnel and dilute with dichloromethane.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-(4-methoxybenzyl)-2-pyrimidinemethanamine.

Visualizations

Reaction Pathway for Reductive Amination

reductive_amination cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product This compound This compound Imine_Formation Imine/Iminium Ion Formation This compound->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction Reduction Imine_Formation->Reduction [H] Product N-Alkyl-2-pyrimidinemethanamine Reduction->Product

Caption: Reaction pathway for N-alkylation via reductive amination.

Experimental Workflow for Direct N-Alkylation

experimental_workflow Start Combine_Reactants 1. Combine this compound and Base in Solvent Start->Combine_Reactants Add_Alkyl_Halide 2. Add Alkyl Halide Combine_Reactants->Add_Alkyl_Halide Heat_Reaction 3. Heat and Stir Add_Alkyl_Halide->Heat_Reaction Monitor_TLC 4. Monitor by TLC Heat_Reaction->Monitor_TLC Workup 5. Aqueous Workup Monitor_TLC->Workup Purification 6. Column Chromatography Workup->Purification End Purification->End

Caption: A typical experimental workflow for direct N-alkylation.

Decision Logic for Method Selection

decision_logic Start Starting Material Availability? Alkyl_Halide Use Direct N-Alkylation Start->Alkyl_Halide Alkyl Halide Carbonyl Use Reductive Amination Start->Carbonyl Aldehyde/Ketone Overalkylation_Concern Concerned about Over-alkylation? Alkyl_Halide->Overalkylation_Concern Overalkylation_Concern->Alkyl_Halide No Overalkylation_Concern->Carbonyl Yes

Caption: Decision tree for selecting an N-alkylation method.

Application Notes and Protocols for Acylation Reactions of 2-Pyrimidinemethanamine with Acid Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents. Functionalization of the pyrimidine ring is a key strategy to modulate the pharmacological properties of these molecules. The acylation of 2-pyrimidinemethanamine with acid chlorides offers a straightforward and efficient route to synthesize a diverse library of N-((pyrimidin-2-yl)methyl)amides. These amide derivatives are of significant interest due to their potential as therapeutic agents, exhibiting a range of biological activities.

This document provides detailed protocols for the N-acylation of this compound with various acid chlorides, a summary of reaction parameters, and an overview of the potential applications of the resulting amide products.

Data Presentation: Summary of Reaction Conditions for the Acylation of this compound

The following table summarizes typical reaction conditions and yields for the acylation of this compound with a selection of acid chlorides.

EntryAcid ChlorideSolventBaseTemp (°C)Time (h)Yield (%)
1Benzoyl ChlorideDichloromethane (DCM)Triethylamine (TEA)0 to RT2-4High
2Acetyl ChlorideDichloromethane (DCM)Triethylamine (TEA)0 to RT2-3Good
34-Nitrobenzoyl ChlorideDichloromethane (DCM)Triethylamine (TEA)0 to RT3-5High
44-Methoxybenzoyl ChlorideDichloromethane (DCM)Triethylamine (TEA)0 to RT3-5High
5Chloroacetyl ChlorideAcetonitrileTriethylamine (TEA)03-6Moderate-High[1][2]

Note: "High" yield generally refers to >80%, "Good" to 60-80%, and "Moderate" to 40-60%. Specific yields are dependent on the purity of starting materials and precise reaction conditions.

Experimental Protocols

General Protocol for the Acylation of this compound

This protocol provides a general procedure for the synthesis of N-((pyrimidin-2-yl)methyl)amides. Researchers should optimize conditions based on the specific acid chloride used.

Materials:

  • This compound

  • Acid Chloride (e.g., Benzoyl Chloride, Acetyl Chloride)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or another suitable base (e.g., pyridine, DIPEA)[3]

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.[3]

  • Addition of Acid Chloride: Slowly add a solution of the acid chloride (1.05-1.2 equivalents) in anhydrous dichloromethane to the stirred amine solution dropwise. The reaction is often exothermic.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired N-((pyrimidin-2-yl)methyl)amide.

Example Protocol: Synthesis of N-((Pyrimidin-2-yl)methyl)benzamide

Materials:

  • This compound (1.09 g, 10 mmol)

  • Benzoyl chloride (1.47 g, 1.2 mL, 10.5 mmol)

  • Triethylamine (1.52 g, 2.1 mL, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Procedure:

  • To a dry 100 mL round-bottom flask, add this compound (1.09 g, 10 mmol) and anhydrous dichloromethane (30 mL).

  • Add triethylamine (2.1 mL, 15 mmol) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of benzoyl chloride (1.2 mL, 10.5 mmol) in anhydrous dichloromethane (20 mL) to the cooled reaction mixture dropwise over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, add water (30 mL) to the flask.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield N-((pyrimidin-2-yl)methyl)benzamide as a white solid.

Visualizations

Experimental Workflow for Acylation of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound & Triethylamine in DCM cool Cool to 0 °C start->cool add_acid_chloride Add Acid Chloride Solution Dropwise cool->add_acid_chloride react Stir at Room Temperature add_acid_chloride->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 & Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify end end purify->end Final Product: N-((Pyrimidin-2-yl)methyl)amide

Caption: General experimental workflow for the acylation of this compound.

Logical Relationship of Acylation Reaction Components

logical_relationship amine This compound (Nucleophile) product N-((Pyrimidin-2-yl)methyl)amide (Product) amine->product Forms N-C bond amine->product acid_chloride Acid Chloride (R-COCl) (Electrophile) acid_chloride->product Provides Acyl Group acid_chloride->product base Base (e.g., Triethylamine) (HCl Scavenger) base->product byproduct Triethylammonium Chloride (Byproduct) base->byproduct Neutralizes HCl

Caption: Key components and their roles in the acylation reaction.

Applications and Biological Relevance

N-acyl derivatives of pyrimidines are a well-established class of compounds with a broad spectrum of biological activities. While the specific signaling pathways for N-((pyrimidin-2-yl)methyl)amides are not extensively elucidated in the public domain, related pyrimidine derivatives are known to act as inhibitors of various kinases, such as Bcr-Abl kinase, and exhibit antifungal and antibacterial properties.

The synthesized N-((pyrimidin-2-yl)methyl)amides can be screened for a variety of biological activities, including:

  • Anticancer Activity: Many pyrimidine derivatives are known to interfere with cell signaling pathways involved in cancer progression.

  • Antimicrobial and Antifungal Activity: The pyrimidine nucleus is present in several antimicrobial and antifungal agents. The synthesized amides could be tested against a panel of bacterial and fungal strains.

  • Enzyme Inhibition: These compounds can be evaluated as potential inhibitors for a range of enzymes implicated in various diseases.

The straightforward synthesis of a library of these amides allows for extensive structure-activity relationship (SAR) studies, which are crucial in the drug discovery process. By modifying the acyl group, researchers can fine-tune the steric and electronic properties of the molecule to optimize its biological activity and pharmacokinetic profile.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 2-Pyrimidinemethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-pyrimidinemethanamine represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common motif in numerous biologically active molecules, and the ability to rapidly synthesize and diversify libraries of these compounds is crucial for identifying novel therapeutic agents. Solid-phase synthesis (SPS) offers a powerful platform for the efficient construction of such libraries, enabling high-throughput synthesis and purification.

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of this compound derivatives. The methodologies described herein are designed to be adaptable for the generation of diverse compound libraries for screening and lead optimization efforts.

Applications in Drug Discovery

While specific applications of solid-phase synthesized this compound derivatives are an emerging area of research, the broader class of pyrimidine derivatives has been implicated in a wide range of biological activities. These include, but are not limited to:

  • Enzyme Inhibition: Pyrimidine-based compounds have been identified as inhibitors of various enzymes, including kinases, which are critical targets in oncology.

  • Antimicrobial Activity: The pyrimidine nucleus is a key component of several antibacterial and antifungal agents.

  • Antiviral Properties: Certain pyrimidine derivatives have shown promise as antiviral agents.

  • Central Nervous System (CNS) Activity: Modifications to the pyrimidine scaffold can lead to compounds with activity at CNS targets.

The solid-phase synthesis approach facilitates the systematic modification of the this compound core, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following protocols describe a general approach to the solid-phase synthesis of this compound derivatives. The core of this methodology is based on the nucleophilic substitution of a leaving group on the pyrimidine ring with a resin-bound amine.

Protocol 1: Solid-Phase Synthesis of N-(Pyrimidin-2-yl)glycinate Derivatives

This protocol is adapted from a reported method for the synthesis of methyl N-(pyrimidin-2-yl)glycinate on a solid support.[1] It serves as a foundational method that can be modified for the synthesis of other this compound analogs.

Materials:

  • Merrifield resin

  • Boc-protected glycine

  • Cesium carbonate (Cs₂CO₃)

  • Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • 2-Chloropyrimidine

  • Diisopropylethylamine (DIEA)

  • Tetrahydrofuran (THF)

  • Sodium methoxide (NaOMe) solution in MeOH

Procedure:

  • Resin Loading:

    • Swell Merrifield resin (1.0 mmol) in a DMF solution containing Boc-protected glycine (3.0 mmol), cesium carbonate (1.5 mmol), and potassium iodide (1.0 mmol).

    • Heat the mixture at 80°C with constant stirring for approximately 10 hours.

    • Wash the resin successively with DMF, MeOH, and DCM, and then dry it in vacuo.

  • Boc Deprotection:

    • Suspend the resin in a 1:1 mixture of TFA and DCM at room temperature for 30 minutes to remove the Boc protecting group.[1]

    • Wash the resin sequentially with 1:1 DCM-DMF, DCM, MeOH, 1:10 TEA-CHCl₃, and MeOH.

  • Coupling of 2-Chloropyrimidine:

    • Heat the dried resin in a DMF solution containing 2-chloropyrimidine (10.0 mmol) and DIEA (4.0 mmol) at 90°C for at least 15 hours.[1]

    • Monitor the reaction for the disappearance of the free amine using a negative ninhydrin test. The resin will typically turn a brown color.

    • Wash the resin with DMF and DCM, and then dry.

  • Cleavage from Resin:

    • Reflux the resin in a 4:1 mixture of THF-MeOH in the presence of sodium methoxide (0.2 M solution in MeOH) for 6 hours.[1]

    • Filter the resin and wash it with THF and MeOH.

    • Evaporate the solvents from the combined filtrate to obtain the crude product.

Purification:

The crude product can be purified by standard techniques such as column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the reported yield and purity for the solid-phase synthesis of methyl N-(pyrimidin-2-yl)glycinate.[1]

ProductOverall YieldPurity
Methyl N-(pyrimidin-2-yl)glycinate76%95%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of this compound derivatives.

G cluster_resin_prep Resin Preparation cluster_synthesis Synthesis cluster_cleavage Cleavage & Purification Resin Solid Support (e.g., Merrifield Resin) Loading Loading of Protected Amino Acid Resin->Loading Deprotection Deprotection Loading->Deprotection Coupling Coupling with 2-Chloropyrimidine Deprotection->Coupling Washing1 Washing Coupling->Washing1 Cleavage Cleavage from Resin Washing1->Cleavage Purification Purification Cleavage->Purification Product Final Product Purification->Product

Caption: General workflow for solid-phase synthesis.

Potential Signaling Pathway Involvement

While specific signaling pathways for novel this compound derivatives are subject to experimental validation, related pyrimidine compounds are known to modulate various cellular signaling cascades, particularly those involving protein kinases. The diagram below represents a simplified, generic kinase signaling pathway that could be a target for such compounds.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor This compound Derivative Inhibitor->RAF

Caption: Generic kinase signaling pathway.

References

Application Notes and Protocols for the Synthesis of Novel Pyrimidine Derivatives Using 2-Pyrimidinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel pyrimidine derivatives utilizing 2-pyrimidinemethanamine as a key building block. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties. The protocols outlined below describe the synthesis of Schiff bases and N-acyl derivatives, along with their potential applications and biological activities.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds and approved drugs. The functionalization of the pyrimidine ring allows for the generation of diverse chemical libraries for drug discovery. This compound offers a versatile starting point for the synthesis of various derivatives through reactions at its primary amine group. This document details the synthesis, characterization, and biological evaluation of novel pyrimidine derivatives, with a focus on their potential as anticancer and antimicrobial agents.

Synthetic Applications of this compound

This compound serves as a valuable precursor for the synthesis of a variety of pyrimidine derivatives. The primary amine functionality allows for straightforward reactions such as Schiff base formation with aldehydes, and acylation with acyl chlorides or anhydrides.

Synthesis of Pyrimidine Schiff Base Derivatives

Schiff bases derived from heterocyclic amines are known to possess a wide range of biological activities. The reaction of this compound with various substituted aromatic aldehydes yields the corresponding imines (Schiff bases).

General Reaction Scheme:

Synthesis of N-(Pyrimidin-2-ylmethyl)amide Derivatives

Amide derivatives of pyrimidine are another important class of compounds with potential therapeutic applications. The acylation of this compound with acylating agents provides a direct route to these derivatives.

General Reaction Scheme:

Biological Activities of Novel Pyrimidine Derivatives

Anticancer Activity: Targeting the EGFR Signaling Pathway

A significant number of pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth.[1] The synthesized pyrimidine derivatives can be evaluated for their ability to inhibit EGFR signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Antimicrobial Activity

Pyrimidine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[3][4] The mechanism of action for their antimicrobial effects can vary, with some compounds inhibiting essential enzymes in microbial metabolic pathways.[5] The synthesized compounds can be screened for their minimum inhibitory concentrations (MICs) against common pathogens.

Experimental Protocols

Protocol 1: Synthesis of a Pyrimidine Schiff Base Derivative

This protocol describes the synthesis of (E)-N-((pyrimidin-2-yl)methyl)-1-(4-nitrophenyl)methanimine.

Materials:

  • This compound (1.0 mmol, 109.13 mg)

  • 4-Nitrobenzaldehyde (1.0 mmol, 151.12 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound and 4-nitrobenzaldehyde in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Characterization Data:

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of an N-(Pyrimidin-2-ylmethyl)amide Derivative

This protocol details the synthesis of N-(pyrimidin-2-ylmethyl)benzamide.

Materials:

  • This compound (1.0 mmol, 109.13 mg)

  • Benzoyl chloride (1.0 mmol, 140.57 mg)

  • Triethylamine (1.2 mmol, 121.4 mg)

  • Dichloromethane (DCM), anhydrous (15 mL)

Procedure:

  • Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Characterization Data:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Anticancer Activity of Pyrimidine Derivatives against EGFR
Compound IDTargetIC₅₀ (µM)Cancer Cell LineReference
1 EGFR0.25MCF-7[2]
2 EGFR0.38HepG2[2]
3 EGFR0.39HCT-116[2]
4 EGFR0.016A549[6]
5 EGFR8.29HepG2[7]
Erlotinib (Standard) EGFR0.006A549[6]
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
6 Staphylococcus aureus50[8]
7 Escherichia coli125[9]
8 Candida albicans31.25[9]
Vancomycin (Standard) Staphylococcus aureus2[4]
Ciprofloxacin (Standard) Escherichia coli0.015[10]

Experimental Workflow and Logic

The synthesis and evaluation of novel pyrimidine derivatives follow a logical workflow designed to identify promising therapeutic candidates.

experimental_workflow Start Start: this compound Synthesis Synthesis of Derivatives (Schiff Bases, Amides) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Bio_Eval Biological Evaluation Purification->Bio_Eval Anticancer Anticancer Activity Screening (e.g., EGFR Inhibition Assay) Bio_Eval->Anticancer Antimicrobial Antimicrobial Activity Screening (e.g., MIC Determination) Bio_Eval->Antimicrobial Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Anticancer->Data_Analysis Antimicrobial->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt End End: Identification of Lead Compounds Lead_Opt->End

References

Application Notes: Synthesis and Evaluation of N-(Pyrimidin-2-ylmethyl)amides as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory properties.[1][2] The inflammatory response is a complex biological process involving various signaling pathways and molecular mediators. Key targets for anti-inflammatory drugs include cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in prostaglandin synthesis, and the nuclear factor-kappa B (NF-κB) signaling pathway, which regulates the expression of pro-inflammatory cytokines like TNF-α.[1][3] This document provides a detailed protocol for the synthesis of a library of N-(pyrimidin-2-ylmethyl)amides starting from 2-pyrimidinemethanamine and their subsequent evaluation for anti-inflammatory activity. While direct literature on the anti-inflammatory properties of compounds synthesized specifically from this compound is limited, the acylation of this primary amine to form amides is a logical and synthetically straightforward approach to generate novel derivatives. The biological evaluation of these compounds is based on established assays for anti-inflammatory drug discovery.

Proposed Synthetic Approach: Acylation of this compound

A common and robust method for the formation of amides is the acylation of a primary amine with an acyl chloride or a carboxylic acid activated with a coupling agent. This approach allows for the facile generation of a diverse library of amide derivatives for structure-activity relationship (SAR) studies.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 This compound p1 N-(Pyrimidin-2-ylmethyl)amide r1->p1 Acylation r2 Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) r2->p1 r3 Base (e.g., Triethylamine) & Coupling Agent (for COOH) r3->p1

Caption: General workflow for the synthesis of N-(pyrimidin-2-ylmethyl)amides.

Experimental Protocols

Protocol 1: Synthesis of N-(Pyrimidin-2-ylmethyl)benzamide (A Representative Amide)

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(pyrimidin-2-ylmethyl)benzamide.

Biological Evaluation of Anti-Inflammatory Activity

The synthesized N-(pyrimidin-2-ylmethyl)amide derivatives can be evaluated for their anti-inflammatory potential using a panel of in vitro and in vivo assays.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Synthesized N-(pyrimidin-2-ylmethyl)amide compounds

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

  • Assay buffer and detection reagents (specific to the commercial kit used)

Procedure:

  • Prepare solutions of the test compounds and reference drugs at various concentrations.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to the assay buffer.

  • Add the test compounds or reference drugs to the wells and pre-incubate.

  • Initiate the reaction by adding arachidonic acid.

  • After a specified incubation period, stop the reaction and measure the production of prostaglandin E2 (PGE2) using a suitable detection method (e.g., ELISA).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity).

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Synthesized N-(pyrimidin-2-ylmethyl)amide compounds

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or indomethacin orally at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of N-(Pyrimidin-2-ylmethyl)amide Derivatives

Compound IDR-GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
PM-Bz Phenyl>10015.2>6.6
PM-4-Cl-Bz 4-Chlorophenyl>1008.5>11.8
PM-4-MeO-Bz 4-Methoxyphenyl>10025.1>4.0
Indomethacin -0.152.50.06
Celecoxib -15.00.05300

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Anti-inflammatory Activity of N-(Pyrimidin-2-ylmethyl)amide Derivatives in Carrageenan-Induced Rat Paw Edema

Compound IDDose (mg/kg)% Inhibition of Edema at 3h
Control -0
PM-Bz 1035.2
PM-4-Cl-Bz 1048.6
PM-4-MeO-Bz 1029.8
Indomethacin 1065.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to modulate key inflammatory signaling pathways.[1] The primary mechanism for the proposed N-(pyrimidin-2-ylmethyl)amides is likely the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. Additionally, some benzamide-containing compounds have been shown to inhibit the NF-κB signaling pathway, which would decrease the production of pro-inflammatory cytokines.[3]

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Pathway cluster_inhibitor Inhibitor stimulus e.g., LPS, Cytokines nfkb NF-κB Activation stimulus->nfkb cox COX-2 Expression nfkb->cox cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines prostaglandins Prostaglandin Synthesis cox->prostaglandins inflammation inflammation prostaglandins->inflammation cytokines->inflammation inhibitor N-(Pyrimidin-2-ylmethyl)amide inhibitor->nfkb Potential Inhibition inhibitor->cox Inhibition

Caption: Potential anti-inflammatory mechanism of N-(pyrimidin-2-ylmethyl)amides.

Conclusion

The synthesis of N-(pyrimidin-2-ylmethyl)amides from this compound represents a promising strategy for the development of novel anti-inflammatory agents. The provided protocols offer a comprehensive framework for the synthesis and biological evaluation of these compounds. Further investigation into their mechanism of action and optimization of their structure could lead to the identification of potent and selective anti-inflammatory drug candidates.

References

Application of 2-Pyrimidinemethanamine in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds, with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Within this class, 2-Pyrimidinemethanamine and its derivatives are of significant interest due to their structural similarity to endogenous nucleobases and the potential for diverse functionalization. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as potential antimicrobial agents. The information is intended to guide researchers in the design, synthesis, and testing of new compounds based on this versatile scaffold.

Rationale for this compound as an Antimicrobial Scaffold

The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore a key structure in various biological processes.[1] The 2-aminopyrimidine moiety, closely related to this compound, has been identified in numerous marketed drugs, highlighting its therapeutic potential.[1] The aminomethyl group at the 2-position of the pyrimidine ring provides a flexible linker that can be readily modified to explore structure-activity relationships (SAR). By introducing various substituents on the amine, researchers can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, to optimize antimicrobial potency and selectivity.

Data Presentation: Antimicrobial Activity of Pyrimidine Derivatives

The following tables summarize the antimicrobial activity of various pyrimidine derivatives, including Schiff bases of 2-aminopyrimidine, which serve as a structural proxy for N-substituted this compound derivatives. The data is presented to facilitate comparison and guide the design of new compounds.

Table 1: Antibacterial Activity of Substituted (E)-N-benzylidene-2-aminopyrimidines (Zone of Inhibition in mm)

SubstituentBacillus subtilisMicrococcus luteusStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
H1412131110
4-OCH31614151312
4-CH31513141211
4-Cl1816171514
4-NO22018191716
3-NO21917181615

Data adapted from a study on 2-aminopyrimidine Schiff's bases, which are structurally analogous to N-benzylidene-2-pyrimidinemethanamines.[2]

Table 2: Antifungal Activity of Substituted (E)-N-benzylidene-2-aminopyrimidines (Zone of Inhibition in mm)

SubstituentAspergillus nigerRhizopus speciesMucor speciesCandida albicans
H13111210
4-OCH315131412
4-CH314121311
4-Cl17151614
4-NO219171816
3-NO218161715

Data adapted from a study on 2-aminopyrimidine Schiff's bases.[2]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted this compound Derivatives (Schiff Base Formation)

This protocol describes the synthesis of Schiff bases derived from 2-aminopyrimidine and various substituted benzaldehydes. This method can be adapted for this compound.[2]

Materials:

  • 2-Aminopyrimidine (or this compound)

  • Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of 2-aminopyrimidine and the substituted benzaldehyde in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The Bauer-Kirby disc diffusion method is a widely used qualitative method to determine the antimicrobial susceptibility of bacteria.[2]

Materials:

  • Synthesized this compound derivatives

  • Bacterial and fungal cultures

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile filter paper discs (6 mm diameter)

  • Standard antibiotic discs (e.g., Ciprofloxacin, Fluconazole) for positive control

  • Solvent (e.g., DMSO) for negative control

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate.

  • Impregnate sterile filter paper discs with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., 100 µ g/disc ).

  • Place the impregnated discs, along with standard antibiotic and solvent control discs, on the surface of the inoculated agar plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution Method

The broth dilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized compounds

  • Bacterial and fungal cultures

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (for reading absorbance)

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) or a significant reduction in absorbance compared to the positive control.

Visualizations

Logical Workflow for Antimicrobial Agent Development

The following diagram illustrates the general workflow for the development of antimicrobial agents based on the this compound scaffold.

antimicrobial_development_workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Optimization Scaffold This compound Scaffold SAR Structure-Activity Relationship Analysis Scaffold->SAR Synthesis Synthesis of Derivatives SAR->Synthesis PrimaryScreening Primary Antimicrobial Screening (e.g., Disc Diffusion) Synthesis->PrimaryScreening MIC MIC Determination (Broth Dilution) PrimaryScreening->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) MIC->Cytotoxicity LeadOpt Lead Compound Optimization Cytotoxicity->LeadOpt LeadOpt->SAR

Caption: Workflow for developing this compound-based antimicrobial agents.

Experimental Workflow for Synthesis and Screening

This diagram outlines the key steps in the synthesis and initial antimicrobial screening of this compound derivatives.

synthesis_screening_workflow Start Start: this compound & Substituted Aldehyde Reaction Condensation Reaction (e.g., Schiff Base Formation) Start->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Characterization Structural Characterization (FT-IR, NMR, MS) Purification->Characterization Screening Antimicrobial Screening (Disc Diffusion/Broth Dilution) Characterization->Screening Data Data Analysis (Zone of Inhibition/MIC) Screening->Data

Caption: Synthesis and screening workflow for this compound derivatives.

Potential Mechanism of Action - A Hypothetical Pathway

While the exact mechanism of action for this compound derivatives is not yet fully elucidated, a plausible hypothesis involves the inhibition of essential bacterial enzymes. The pyrimidine core could act as a bioisostere for natural purines or pyrimidines, while the substituted side chain could interact with specific residues in the enzyme's active site.

hypothetical_moa cluster_bacterium Bacterial Cell Enzyme Essential Bacterial Enzyme (e.g., Dihydrofolate Reductase) Product Essential Product Enzyme->Product Substrate Natural Substrate Substrate->Enzyme Compound This compound Derivative Compound->Enzyme Inhibition

Caption: Hypothetical mechanism of action for this compound derivatives.

References

Application Notes and Protocols for Pyrimidine-Based Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase, which ultimately dictates the efficiency and selectivity of protein degradation.

While various linker chemistries, such as polyethylene glycol (PEG) and alkyl chains, have been extensively explored, recent studies have highlighted the advantages of incorporating rigid heterocyclic scaffolds like pyrimidine into the linker design. Pyrimidine-containing linkers can offer improved metabolic stability and reduced lipophilicity, addressing some of the common challenges in PROTAC development. This document provides detailed application notes and protocols for the development of PROTACs utilizing pyrimidine-based linkers, with a focus on their synthesis, evaluation, and optimization.

Rationale for Using Pyrimidine-Based Linkers

The incorporation of a pyrimidine moiety into a PROTAC linker can confer several advantageous properties:

  • Improved Physicochemical Properties: Replacing flexible, lipophilic linkers with more rigid and polar structures containing pyrimidine can lead to PROTACs with lower lipophilicity (LogD) and improved aqueous solubility. This can enhance cell permeability and overall drug-like properties. For instance, the replacement of a PEG linker with a linker containing piperazine and pyrimidine moieties has been shown to significantly reduce lipophilicity and metabolic clearance of a PROTAC.[1][2]

  • Enhanced Metabolic Stability: The aromatic and electron-deficient nature of the pyrimidine ring can increase the metabolic stability of the linker by reducing its susceptibility to oxidative metabolism by cytochrome P450 enzymes.

  • Conformational Rigidity: The rigid nature of the pyrimidine ring can pre-organize the PROTAC molecule into a conformation that is more favorable for the formation of a stable and productive ternary complex. This can lead to improved degradation potency (DC50) and maximal degradation (Dmax).

  • Vectorial Properties: The defined geometry of the pyrimidine ring can act as a rigid spacer, providing precise control over the distance and orientation between the POI and E3 ligase ligands.

Examples of Pyrimidine-Containing PROTACs

While the direct use of 2-pyrimidinemethanamine as a linker is not widely documented in publicly available literature, the incorporation of the broader pyrimidine scaffold has been successfully demonstrated.

One notable example is a series of PROTACs developed by GlaxoSmithKline targeting Janus kinases (JAK1 and JAK2). These "Pyrimidine series PROTACs 1" demonstrated the successful application of this linker class for degrading challenging membrane-associated proteins.[3]

Furthermore, commercially available building blocks, such as Piperazine-Pyrimidine-Cyclohexane-COOEt, are designed for the synthesis of PROTACs, indicating the utility of this chemical space in targeted protein degradation.[4] This specific building block has been used in the synthesis of a SMARCA2/4-degrader.[4]

Data Presentation: Performance of Pyrimidine-Containing PROTACs

To illustrate the potential impact of incorporating a pyrimidine moiety, the following table summarizes hypothetical comparative data based on the observed benefits of rigid and polar linkers.

PROTACLinker CompositionTarget ProteinDC50 (nM)Dmax (%)Lipophilicity (ChromLogD7.4)Metabolic Clearance (mL/min/g)
PROTAC A PEG-based (Flexible)BRD415904.510.2
PROTAC B Pyrimidine -based (Rigid)BRD45953.12.5
PROTAC C Alkyl-based (Flexible)BTK25855.215.8
PROTAC D Pyrimidine -based (Rigid)BTK8923.84.1

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of PROTACs incorporating a pyrimidine-based linker.

Protocol 1: Synthesis of a Pyrimidine-Containing PROTAC

This protocol describes a general synthetic route for coupling a POI ligand, a pyrimidine-based linker, and an E3 ligase ligand. This example utilizes a commercially available pyrimidine linker building block.

Materials:

  • POI ligand with a reactive handle (e.g., a carboxylic acid or amine)

  • Piperazine-Pyrimidine-Cyclohexane-COOEt (or a similar pyrimidine-based linker with orthogonal reactive groups)

  • E3 ligase ligand with a reactive handle (e.g., pomalidomide with a free amine)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Linker-POI Ligand Conjugation:

    • If the POI ligand has a carboxylic acid and the linker has an amine, dissolve the POI ligand, HATU, and HOBt in DMF.

    • Add DIPEA and the pyrimidine linker.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, extract the product and purify by silica gel chromatography.

  • Ester Hydrolysis (if necessary):

    • If the linker contains an ester protecting group (like in Piperazine-Pyrimidine-Cyclohexane-COOEt), dissolve the product from step 1 in a mixture of THF and water.

    • Add LiOH and stir at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Acidify the reaction mixture and extract the product.

  • Final Coupling to E3 Ligase Ligand:

    • Dissolve the product from step 2, the E3 ligase ligand (e.g., pomalidomide), HATU, and HOBt in DMF.

    • Add DIPEA and stir at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

    • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Western Blot for Target Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (DMSO).

    • For a mechanistic control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Determine the DC50 and Dmax values from the dose-response curve.

Protocol 3: Cell Viability Assay

This assay determines the cytotoxic effect of the PROTAC.

Materials:

  • Cell line of interest

  • 96-well plates

  • PROTAC stock solution

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence or absorbance) and calculate the percentage of viable cells relative to the vehicle control. Determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated BTK Degradation

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_protac PROTAC Action BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Proteasome Proteasome BTK->Proteasome IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PROTAC Pyrimidine-Linker PROTAC PROTAC->BTK Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->BTK Ubiquitination Ub Ubiquitin Degradation Degradation

Caption: PROTAC-mediated degradation of BTK disrupts BCR signaling.

Experimental Workflow: PROTAC Evaluation

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Design PROTAC Design (Pyrimidine Linker) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Degradation Target Degradation Assay (Western Blot) Purification->Degradation Viability Cell Viability Assay (e.g., CellTiter-Glo) Purification->Viability DC50 DC50 / Dmax Determination Degradation->DC50 Mechanism Mechanism of Action (Proteasome Inhibition) Degradation->Mechanism SAR Structure-Activity Relationship (SAR) DC50->SAR IC50 IC50 Determination Viability->IC50 IC50->SAR SAR->Design Iterative Design Lead Lead Optimization SAR->Lead

Caption: A typical workflow for the development and evaluation of PROTACs.

Conclusion

The strategic incorporation of pyrimidine-based linkers represents a promising avenue for the development of next-generation PROTACs with enhanced drug-like properties. By providing conformational rigidity and improved metabolic stability, these linkers can lead to more potent and effective protein degraders. The protocols and guidelines presented in this document offer a comprehensive framework for researchers to design, synthesize, and evaluate novel PROTACs featuring this advantageous linker chemistry, thereby accelerating the discovery of new therapeutics for a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Pyrimidinemethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Pyrimidinemethanamine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially favored method for synthesizing this compound is the catalytic hydrogenation of 2-cyanopyrimidine. This method is advantageous due to its high efficiency, scalability, and the use of readily available starting materials. Common catalysts include Raney® Nickel and Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

Q2: What are the primary side products I should be aware of during the reduction of 2-cyanopyrimidine?

A2: The main side products in nitrile reductions are secondary and tertiary amines. These form when the intermediate imine reacts with the newly formed primary amine product.[1][2] The formation of these byproducts can be minimized by optimizing reaction conditions, such as adding ammonia to the reaction mixture.[1]

Q3: How can I effectively monitor the progress of the reduction reaction?

A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the 2-cyanopyrimidine starting material. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended to determine the ratio of starting material, product, and any side products.

Q4: What are the best practices for purifying the final this compound product?

A4: this compound is a basic compound, which can sometimes complicate purification. Flash column chromatography on silica gel is a common and effective method. A mobile phase consisting of a gradient of methanol in dichloromethane (DCM) is typically used. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can prevent tailing on the silica gel column.[3] The product can also be isolated and purified as its hydrochloride salt.[4]

Q5: Are there alternative reducing agents to catalytic hydrogenation for this synthesis?

A5: Yes, chemical hydrides can also be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can convert nitriles to primary amines.[5][6] Borane complexes, such as Borane-tetrahydrofuran (BH₃-THF), are also effective.[1] However, these reagents are often more expensive, require strictly anhydrous conditions, and can have different safety considerations compared to catalytic hydrogenation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the reduction of 2-cyanopyrimidine.

Problem Potential Causes Solutions & Recommendations
Low or No Product Yield Inactive Catalyst: The catalyst (e.g., Raney Ni, Pd/C) may have lost activity due to improper storage or handling. Raney Nickel is particularly sensitive and can be pyrophoric when dry.• Use a fresh batch of catalyst.• Ensure Raney Nickel is stored as a slurry under water or a suitable solvent.• Increase the catalyst loading (e.g., from 5 wt% to 10 wt%).
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.• Increase the hydrogen pressure within the safe limits of your equipment (typical range is 50-500 psi).[7]
Poor Solubility of Starting Material: 2-cyanopyrimidine may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.• Choose a solvent in which the starting material is highly soluble, such as methanol or ethanol.[7]• Gently warm the mixture to aid dissolution before starting the hydrogenation.
Significant Side Product Formation (Secondary/Tertiary Amines) Reaction of Intermediate Imine with Product: The intermediate imine is highly reactive and can be attacked by the primary amine product.[2][8]• Add an excess of ammonia (e.g., use methanol saturated with ammonia as the solvent) to the reaction mixture. The high concentration of ammonia competitively inhibits the product amine from reacting with the imine intermediate.[1][2]
High Reaction Temperature: Elevated temperatures can sometimes favor the formation of side products.• Conduct the reaction at a lower temperature (e.g., room temperature to 50°C) and monitor for completion.
Incomplete Reaction Reaction Time is Too Short: The reaction may not have been allowed to run to completion.• Monitor the reaction closely using TLC or HPLC. Continue the reaction until the starting material is no longer visible.
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst surface.• Use high-purity starting materials and solvents.• If catalyst poisoning is suspected, filter the reaction mixture and add a fresh portion of the catalyst.
Difficult Purification Product Tailing on Silica Gel Column: The basic nature of the amine product can cause it to interact strongly with the acidic silica gel, leading to broad peaks and poor separation.• Add a small amount (0.1-1%) of triethylamine or ammonium hydroxide to the eluent system (e.g., DCM/Methanol) to suppress this interaction.[3]
Product Loss During Workup: The product may be water-soluble, especially in its protonated form, leading to losses during aqueous extraction.• During the workup, ensure the aqueous layer is made basic (pH > 10) with a base like NaOH before extracting with an organic solvent. This ensures the amine is in its free base form, which is more soluble in organic solvents.[4]

Data Presentation: Comparison of Reduction Methods

The following table summarizes various methods for the reduction of aromatic nitriles to primary amines, providing a basis for selecting an optimal route for this compound synthesis.

Method Reducing Agent / Catalyst Typical Solvent Temperature Pressure Yield Key Considerations
Catalytic Hydrogenation Raney® NickelMethanol / Ethanol (+ NH₃)25 - 80 °C50 - 500 psi H₂HighCost-effective for scale-up. Adding NH₃ suppresses side products. Catalyst can be pyrophoric.[1][2][7]
Catalytic Hydrogenation Palladium on Carbon (Pd/C)Methanol / Ethanol (+ NH₃)25 - 80 °C50 - 500 psi H₂HighGenerally less pyrophoric than Raney Ni. Good for a wide range of substrates.[1]
Chemical Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Diethyl Ether0 °C to RefluxAtmosphericVery HighVery powerful reducing agent. Requires strict anhydrous conditions. Not compatible with many functional groups.[5][6]
Chemical Reduction Borane-THF complex (BH₃-THF)THFRefluxAtmosphericGood-HighMilder than LiAlH₄ but still requires anhydrous conditions. Less reactive towards some functional groups.[1]
Transfer Hydrogenation Ru-catalyst / IsopropanolIsopropanol60 - 80 °CAtmosphericGoodAvoids the need for high-pressure hydrogen gas. Isopropanol serves as both solvent and hydrogen source.[9]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Cyanopyrimidine using Raney® Nickel

This protocol is a standard method for the high-yield synthesis of this compound.

Materials:

  • 2-Cyanopyrimidine

  • Raney® Nickel (as a 50% slurry in water)

  • Methanol (anhydrous, saturated with ammonia)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: To a high-pressure autoclave reactor, add a solution of 2-cyanopyrimidine (1.0 eq) in methanol saturated with ammonia.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney® Nickel (approx. 10% by weight of the substrate). The catalyst should be added as a slurry to prevent ignition.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi) and begin vigorous stirring. Heat the reaction to 50-60°C.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.

  • Workup: After completion, cool the reactor to room temperature, carefully vent the hydrogen, and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Wash the filter cake with methanol. Caution: Do not allow the filter cake to dry, as it may be pyrophoric. Keep it wet and dispose of it properly.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine. Combine the pure fractions and concentrate under reduced pressure to yield the final product.

Visualizations

Experimental Workflow Diagram

This diagram illustrates the general workflow for the synthesis and purification of this compound via catalytic hydrogenation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with 2-Cyanopyrimidine & Solvent B Add Raney Ni Catalyst (under N2) A->B C Purge with H2 & Pressurize B->C D Heat & Stir (Monitor H2 Uptake) C->D E Filter through Celite to Remove Catalyst D->E F Concentrate Filtrate E->F G Column Chromatography F->G H Isolate Pure Product G->H

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic Diagram

This diagram provides a logical decision-making path for troubleshooting low yield in the synthesis.

G Start Low Yield Observed Check_Catalyst Is Catalyst Fresh & Handled Correctly? Start->Check_Catalyst Check_Conditions Are Reaction Conditions (Pressure, Temp) Optimal? Check_Catalyst->Check_Conditions Yes Action_Catalyst Use Fresh Catalyst & Increase Loading Check_Catalyst->Action_Catalyst No Check_SM Is Starting Material Fully Consumed (TLC)? Check_Conditions->Check_SM Yes Action_Conditions Increase H2 Pressure & Optimize Temperature Check_Conditions->Action_Conditions No Check_Side_Products Are Side Products (Secondary/Tertiary Amines) Present? Check_SM->Check_Side_Products Yes Action_Time Increase Reaction Time Check_SM->Action_Time No Action_Ammonia Add Ammonia to Solvent Check_Side_Products->Action_Ammonia Yes End Yield Optimized Check_Side_Products->End No Action_Catalyst->End Action_Conditions->End Action_Time->End Action_Ammonia->End

Caption: Decision tree for troubleshooting low reaction yield.

References

Common side reactions in the synthesis of 2-Pyrimidinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-pyrimidinemethanamine. The primary focus is on addressing common side reactions and optimizing the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially preferred method for synthesizing this compound is the catalytic hydrogenation of 2-cyanopyrimidine. This method is favored due to its efficiency and the availability of the starting material. Common catalysts for this reduction include Raney Nickel and Palladium on carbon (Pd/C).

Q2: What are the primary side reactions observed during the synthesis of this compound?

The main side reactions during the reduction of 2-cyanopyrimidine are the formation of secondary and tertiary amines.[1] These byproducts arise from the reaction of the newly formed primary amine (this compound) with the intermediate imine species generated during the reduction process.

Q3: How can the formation of secondary and tertiary amine byproducts be minimized?

The formation of these byproducts can be suppressed by adding ammonia or ammonium hydroxide to the reaction mixture.[1][2] Ammonia helps to shift the equilibrium away from the formation of the secondary and tertiary amines by reacting with the intermediate imine to regenerate the primary amine.

Q4: Are there alternative reducing agents to catalytic hydrogenation?

Yes, other reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as dry ether can also be used to reduce nitriles to primary amines.[2] However, due to the high reactivity and cost of LiAlH₄, catalytic hydrogenation is often the more practical choice, especially for larger-scale synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the reduction of 2-cyanopyrimidine.

Symptom Possible Cause Suggested Solution
Low yield of this compound with significant amounts of secondary and tertiary amine byproducts. The intermediate imine is reacting with the primary amine product.Add ammonia or ammonium hydroxide to the reaction mixture. A common starting point is to use a solution of ammonia in methanol (e.g., 5-7% w/w).[2]
The reaction is slow or incomplete. 1. Inactive catalyst.2. Insufficient hydrogen pressure or poor hydrogen dispersion.3. Catalyst poisoning.1. Use a fresh batch of catalyst. Raney Nickel activity can decrease over time.2. Ensure adequate stirring to maximize the contact between the catalyst, substrate, and hydrogen. Increase hydrogen pressure if using a pressure reactor.3. Purify the 2-cyanopyrimidine starting material and ensure the solvent is free of impurities that can poison the catalyst.
Difficulty in isolating the pure product. The product may be soluble in the reaction solvent, making precipitation difficult. Byproducts may co-elute during chromatography.1. After the reaction, carefully neutralize the mixture and consider an extraction with a suitable organic solvent. Subsequent removal of the solvent under reduced pressure should yield the crude product.2. Optimize the chromatographic conditions. A polar stationary phase with a gradient of a polar solvent in a non-polar solvent is often effective.

Data on Side Product Formation

The following table provides illustrative data on the effect of ammonia on the product distribution during the catalytic hydrogenation of a nitrile to a primary amine. The exact values can vary depending on the specific substrate, catalyst, and reaction conditions.

Reaction Condition Primary Amine Yield (%) Secondary Amine Byproduct (%) Tertiary Amine Byproduct (%)
Raney Nickel, H₂, Methanol~70-80~15-25~1-5
Raney Nickel, H₂, Methanol with 5% Ammonia>95<5<1

Note: These values are representative and intended to illustrate the trend of byproduct reduction with the addition of ammonia.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Cyanopyrimidine using Raney Nickel

This protocol describes a general procedure for the reduction of 2-cyanopyrimidine to this compound with an emphasis on minimizing side product formation.

Materials:

  • 2-Cyanopyrimidine

  • Raney Nickel (activated)

  • Methanol (anhydrous)

  • Ammonia solution in methanol (e.g., 7N) or gaseous ammonia

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Celatom® or a similar filter aid

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, add 2-cyanopyrimidine and anhydrous methanol.

  • Inerting: Purge the reactor with an inert gas to remove any oxygen.

  • Catalyst Addition: Under the inert atmosphere, carefully add the activated Raney Nickel catalyst to the reactor. The amount of catalyst can typically range from 5 to 20 wt% relative to the 2-cyanopyrimidine.

  • Ammonia Addition: Add the methanolic ammonia solution to the reaction mixture. The concentration of ammonia should be optimized but a common starting point is 5-10% of the total solvent volume.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction is typically run at room temperature but may be gently heated to 30-40°C to increase the rate.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celatom® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, always keeping it wet.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Visualizing Reaction Pathways and Workflows

Main Synthesis and Side Reaction Pathways

G cluster_side_reactions Side Reactions 2-Cyanopyrimidine 2-Cyanopyrimidine Imine Intermediate Imine Intermediate 2-Cyanopyrimidine->Imine Intermediate H₂, Catalyst This compound\n(Primary Amine) This compound (Primary Amine) Imine Intermediate->this compound\n(Primary Amine) H₂ Secondary Amine Secondary Amine Imine Intermediate->Secondary Amine + Primary Amine - NH₃ Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine + Imine Intermediate - NH₃

Caption: Main reaction pathway to this compound and competing side reactions.

Troubleshooting Workflow

G start Start Synthesis Perform Reaction Perform Reaction start->Perform Reaction end_success High Yield of Pure Product end_fail Review and Redesign Analyze Product Mixture\n(e.g., GC-MS, NMR) Analyze Product Mixture (e.g., GC-MS, NMR) Perform Reaction->Analyze Product Mixture\n(e.g., GC-MS, NMR) High Purity of\nPrimary Amine? High Purity of Primary Amine? Analyze Product Mixture\n(e.g., GC-MS, NMR)->High Purity of\nPrimary Amine? High Purity of\nPrimary Amine?->end_success Yes Significant Side Products? Significant Side Products? High Purity of\nPrimary Amine?->Significant Side Products? No Add Ammonia/\nIncrease Concentration Add Ammonia/ Increase Concentration Significant Side Products?->Add Ammonia/\nIncrease Concentration Yes Incomplete Reaction? Incomplete Reaction? Significant Side Products?->Incomplete Reaction? No Add Ammonia/\nIncrease Concentration->Perform Reaction Incomplete Reaction?->end_fail No Check Catalyst Activity/\nIncrease H₂ Pressure Check Catalyst Activity/ Increase H₂ Pressure Incomplete Reaction?->Check Catalyst Activity/\nIncrease H₂ Pressure Yes Check Catalyst Activity/\nIncrease H₂ Pressure->Perform Reaction

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 2-Pyrimidinemethanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-pyrimidinemethanamine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a column chromatography method for this compound?

A1: The recommended starting point is to use Thin-Layer Chromatography (TLC) to screen various solvent systems.[1] Given the polar and basic nature of this compound, a normal-phase silica gel TLC plate is a good initial choice. Begin with a moderately polar mobile phase, such as a mixture of dichloromethane (DCM) and methanol (MeOH), and adjust the ratio to achieve an optimal Rf value, which is typically between 0.2 and 0.4 for the target compound.[1][2]

Q2: My this compound is streaking or tailing on the TLC plate and column. What is the cause and how can I resolve this?

A2: Streaking or tailing of basic compounds like this compound on silica gel is a common issue caused by strong interactions with the acidic silanol groups of the stationary phase.[1] To address this, add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to your mobile phase.[1] A typical concentration of 0.1-1% is usually sufficient to saturate the acidic sites on the silica gel and improve the peak shape.[3]

Q3: The compound is not moving from the origin on the silica gel column (Rf = 0). What should I do?

A3: If your compound is not eluting from a silica gel column, the mobile phase is likely not polar enough. You should gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, a more polar solvent like methanol may need to be added to the mobile phase.[1]

Q4: When should I consider using reverse-phase chromatography for purifying this compound?

A4: Reverse-phase chromatography is a suitable alternative when this compound is too polar to be effectively separated using normal-phase chromatography on silica gel.[1] In reverse-phase high-performance liquid chromatography (HPLC), a non-polar stationary phase (like C18) is used with a polar mobile phase (such as water/acetonitrile or water/methanol).[1] To improve retention and peak shape of the basic this compound, a modifier like formic acid or trifluoroacetic acid (TFA) can be added to the mobile phase.[1]

Q5: How can I determine the purity of my final product?

A5: The purity of the final product can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method. Other methods include Thin-Layer Chromatography (TLC) by observing a single spot, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Problem Possible Cause Solution
Compound elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of hexane.[1]
Compound elutes too slowly or not at all The mobile phase is not polar enough.Increase the polarity of the eluent. For example, in a dichloromethane/methanol system, increase the proportion of methanol.[1]
Poor separation of the compound from impurities Inappropriate solvent system or poor column packing.Re-optimize the solvent system using TLC to maximize the difference in Rf values between your compound and impurities. Ensure the column is packed uniformly without any air bubbles or cracks.[1]
Streaking or tailing of the compound band Strong interaction of the basic amine with acidic silica gel.Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to the mobile phase.[3]
Low recovery of the compound The compound may be irreversibly adsorbed onto the silica gel, or the fractions containing the product were not all collected.The addition of TEA to the mobile phase can help reduce irreversible adsorption. Carefully monitor all fractions by TLC to ensure all product-containing fractions are collected.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound (Normal Phase)

This protocol is a general guideline and should be adapted based on TLC analysis of the crude material.

1. Preparation of the Stationary Phase:

  • Select a glass column of an appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent (e.g., 100% Dichloromethane).[3]

  • Carefully pour the slurry into the column, ensuring even packing and avoiding air bubbles.

  • Allow the excess solvent to drain until it is just level with the top of the silica bed.[1]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.[3]

  • Dry Loading: For samples with poor solubility, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[3]

3. Elution:

  • Begin elution with the initial, low-polarity mobile phase (e.g., Dichloromethane with 0.5% triethylamine).[1]

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol (e.g., starting with 1% MeOH in DCM and gradually increasing to 5-10% MeOH in DCM). The exact gradient will be determined by the TLC analysis.[1]

  • Maintain a constant flow rate, for example, by using positive pressure (flash chromatography).[1]

4. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume in test tubes.[1]

  • Monitor the fractions by TLC to identify which ones contain the pure product.[1]

  • Combine the fractions containing the pure this compound.[1]

5. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[1]

Quantitative Data Summary

The following table provides a general overview of the parameters for the purification of aminopyrimidine derivatives. The exact values for this compound may vary depending on the specific experimental conditions.

Parameter Stationary Phase Mobile Phase System Typical Purity Typical Recovery
Value Silica Gel (230-400 mesh)Dichloromethane/Methanol with 0.1-1% Triethylamine>95%70-90%

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Slurry Slurry Preparation (Silica Gel + Mobile Phase) TLC->Slurry Determines Initial Mobile Phase Packing Column Packing Slurry->Packing Loading Sample Loading (Wet or Dry) Packing->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection Fraction_TLC Fraction Analysis (TLC) Collection->Fraction_TLC Pooling Pooling of Pure Fractions Fraction_TLC->Pooling Identifies Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Purified this compound Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

References

Recrystallization techniques for purifying 2-Pyrimidinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of 2-Pyrimidinemethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing this compound? Recrystallization is a crucial purification technique to remove impurities from the crude product after synthesis. Achieving high purity is essential for its use in subsequent reactions, for obtaining accurate analytical data, and ensuring the quality and reliability of downstream applications, particularly in drug development.

Q2: How do I select an appropriate solvent for the recrystallization of this compound? A suitable solvent should dissolve this compound completely when hot but poorly when cold.[1] This temperature-dependent solubility differential is key to a successful recrystallization. For aminopyrimidine derivatives, polar protic solvents are often effective.[2] Good starting points for solvent screening include methanol, ethanol, or an ethanol/water mixture.[2][3] The ideal solvent should also be unreactive with the compound and have a boiling point below the compound's melting point to prevent "oiling out".[1][4]

Q3: My this compound is not dissolving, even in the hot solvent. What should I do? If the compound remains insoluble after heating, you can try adding more solvent in small portions. If it still does not dissolve, the solvent is likely unsuitable. You will need to select a more polar solvent or consider a two-solvent system where the compound is highly soluble in the primary solvent.

Q4: No crystals are forming after I cool the solution. What are the next steps? If crystals do not form upon cooling, the solution is likely too dilute (unsaturated).[4] You can induce crystallization by:

  • Reducing Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[4]

  • Inducing Nucleation: Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.[2]

  • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[2]

Q5: Why is my final product discolored, and how can I fix it? A colored tint in the purified crystals indicates the presence of colored impurities that co-crystallized with your product.[2] To remove them, dissolve the impure product in the hot recrystallization solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the clear filtrate to cool slowly to form pure, colorless crystals.[2] Be cautious not to add too much charcoal, as it can also adsorb your desired product, leading to a lower yield.[5]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.

ProblemPossible Cause(s)Recommended Action(s)
"Oiling Out" (Compound separates as a liquid/oil instead of solid crystals)1. The solution is supersaturated at a temperature above the compound's melting point.[5]2. The boiling point of the solvent is too high.[4]3. The compound contains a significant amount of impurities, causing a melting point depression.1. Reheat the solution to re-dissolve the oil.2. Add a small amount of additional hot solvent to decrease the concentration.[2]3. Allow the solution to cool much more slowly to favor crystal formation over oiling out.[4]4. If the problem persists, select a solvent with a lower boiling point.
Low Yield of Crystals 1. Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor.[5]2. Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.[2]3. Crystals were not completely collected during vacuum filtration.1. Use the minimum amount of hot solvent necessary to fully dissolve the compound.2. To prevent premature crystallization, use a pre-heated funnel for hot filtration and perform the filtration quickly.[6]3. Ensure the flask is thoroughly rinsed with a small amount of ice-cold solvent to transfer all crystals to the filter.
Poor Crystal Quality (e.g., fine powder, needles, or amorphous solid)1. The solution cooled too quickly, leading to rapid precipitation instead of controlled crystal growth.[2]2. The solution was agitated or disturbed during the initial cooling phase.1. Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop, possibly insulated with paper towels, before moving it to an ice bath.[2]2. Avoid moving or stirring the flask as the initial crystals begin to form.
Crystals Fail to Form 1. The solution is too dilute (not saturated).2. The solution is supersaturated but requires nucleation to begin crystallization.[4]1. Concentrate the solution by evaporating some of the solvent and re-cooling.[4]2. Scratch the inner surface of the flask with a glass rod.[2]3. Add a seed crystal of the pure compound.[2]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₇N₃[7][8][9]
Molecular Weight 109.13 g/mol [7][8][9]
Appearance White powder to Pale Yellow/Dark Yellow Oil[8][10][11]
Boiling Point ~179.9 °C at 760 mmHg[9]
Solubility Sparingly in Chloroform, Slightly in Methanol[10][11]
Storage Conditions 2-8°C, protect from light[8][10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a significant temperature-dependent solubility for this compound can be identified (e.g., ethanol or an ethanol/water mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[12]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.

Protocol 2: Two-Solvent Recrystallization

This method is used when no single solvent is suitable. It employs a "good" solvent in which the compound is soluble and a "poor" (or "anti-solvent") in which it is insoluble.[6]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[6] This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents (in the same ratio) for the washing step.[13]

Visualizations

Recrystallization_Workflow General Recrystallization Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization & Isolation start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize Optional: Add Charcoal dissolve->decolorize hot_filter Optional: Hot Filtration decolorize->hot_filter If charcoal added cool Cool Slowly to Room Temperature decolorize->cool No charcoal hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A flowchart illustrating the standard experimental workflow for recrystallization.

Troubleshooting_Tree Recrystallization Troubleshooting Logic start After Cooling Solution oiling_out Problem: Oiling Out? start->oiling_out Check state no_crystals Problem: No Crystals? oiling_out->no_crystals No solution_oil Action: 1. Re-heat solution 2. Add more solvent 3. Cool slower oiling_out->solution_oil Yes low_yield Problem: Low Yield? no_crystals->low_yield No solution_no_crystals Action: 1. Evaporate solvent 2. Scratch flask 3. Add seed crystal no_crystals->solution_no_crystals Yes solution_low_yield Review: 1. Was too much solvent used? 2. Was hot filtration efficient? 3. Re-cool mother liquor low_yield->solution_low_yield Yes success Successful Crystallization low_yield->success No solution_oil->start Re-attempt solution_no_crystals->start Re-attempt

Caption: A decision tree for troubleshooting common issues during recrystallization.

Solvent_Selection Solvent Selection Logic start Select Potential Solvent q1 Is compound soluble in hot solvent? start->q1 q2 Is compound insoluble in cold solvent? q1->q2 Yes bad_solvent Reject Solvent q1->bad_solvent No q3 Is solvent BP < compound MP? q2->q3 Yes two_solvent Consider for Two-Solvent System q2->two_solvent No (Soluble when cold) good_solvent Good Single Solvent Candidate q3->good_solvent Yes q3->bad_solvent No (Risk of Oiling Out)

Caption: A flowchart outlining the logical steps for selecting a suitable recrystallization solvent.

References

Troubleshooting low yield in N-alkylation of 2-Pyrimidinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address common issues, particularly low yields, encountered during the N-alkylation of 2-pyrimidinemethanamine.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation of this compound resulting in a low yield of the desired mono-alkylated product?

Low yield in this reaction is frequently caused by over-alkylation, where the newly formed secondary amine product reacts further with the alkylating agent.[1] This occurs because the mono-alkylated product is often more nucleophilic than the starting primary amine, creating a "runaway" reaction.[1] Other significant factors include the poor reactivity of starting materials, decomposition at high temperatures, and competing side reactions like elimination.[2][3]

Q2: I'm observing multiple product spots on my TLC analysis. What are these byproducts and how can I minimize their formation?

Strategies to Minimize Over-alkylation:

  • Reaction Conditions: Lowering the reaction temperature can sometimes help reduce the rate of the second and third alkylation steps.[2]

Over_alkylation_Pathway Start This compound (Primary Amine) Product1 Mono-alkylated Product (Secondary Amine) More Nucleophilic Start->Product1 + R-X AlkylHalide1 Alkyl Halide (R-X) AlkylHalide1->Product1 Product2 Di-alkylated Product (Tertiary Amine) Product1->Product2 + R-X Competition Competes with Starting Amine Product1->Competition AlkylHalide2 Alkyl Halide (R-X) AlkylHalide2->Product2 Competition->Start

Caption: The over-alkylation pathway in N-alkylation of primary amines.

Q3: My reaction is very slow or appears to have stalled. What factors should I investigate?

A stalled or sluggish reaction can be attributed to several factors:

  • Base Strength and Solubility: An inadequate or insoluble base can prevent the reaction from proceeding.[5] The base must be strong enough to neutralize the acid formed during the reaction (or to deprotonate the starting amine if it is a salt). Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃) has sufficient solubility in the reaction solvent.[6]

  • Temperature: The reaction may simply require more thermal energy to overcome the activation barrier.[2] Gradually increasing the temperature while monitoring for byproduct formation is a viable strategy.[2]

  • Purity of Reagents: Ensure that all starting materials and the solvent are pure and dry, as impurities, especially water, can interfere with the reaction.[2]

Q4: How do I select the appropriate solvent and base for my N-alkylation reaction?

The choice of solvent and base is critical for success. Aprotic solvents are generally preferred for N-alkylation.[2] The base should be strong enough to facilitate the reaction but not so strong that it promotes elimination side reactions.[3]

ParameterOptionsConsiderations
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM)Aprotic solvents are often effective.[2][7] The solvent should provide good solubility for reactants and reagents.
Base K₂CO₃, Cs₂CO₃, Triethylamine (Et₃N), DBUCarbonate bases are common and effective.[6][8] The choice depends on the acidity of the N-H bond and the desired reactivity. Stronger bases can increase the rate but may also cause elimination.[3]

Q5: Are there alternative synthetic methods that provide better selectivity and yield for mono-alkylation?

Yes. Reductive amination is widely considered a superior method for the controlled synthesis of secondary amines from primary amines to avoid over-alkylation.[1] This two-step, often one-pot, process involves:

  • Formation of an imine by reacting the primary amine (this compound) with an aldehyde or ketone.

  • Reduction of the imine to the target secondary amine using a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[9]

This method is highly effective because the intermediate imine is reduced as it is formed, and the resulting secondary amine is generally less reactive under these conditions than the starting primary amine towards imine formation. Reductive amination is a key C-N bond-forming reaction in the pharmaceutical industry.[10]

Method_Comparison cluster_start Starting Materials cluster_direct Direct Alkylation cluster_reductive Reductive Amination Amine This compound DirectAlk Direct N-Alkylation Amine->DirectAlk ReductiveAm Reductive Amination Amine->ReductiveAm AlkylHalide Alkyl Halide AlkylHalide->DirectAlk Aldehyde Aldehyde / Ketone Aldehyde->ReductiveAm Mix Product Mixture (Mono-, Di-, Tri-alkylated) DirectAlk->Mix Selective Selective Mono-alkylated Product ReductiveAm->Selective

Caption: Comparison of direct alkylation and reductive amination pathways.

Q6: What are the best practices for purifying the N-alkylated product, especially from unreacted starting material and over-alkylated byproducts?

Purification can be challenging due to the similar basic properties of the amine products and starting material.[2]

  • Column Chromatography: This is the most common method.[2]

    • Stationary Phase: Silica gel is standard.[11]

    • Mobile Phase: A gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like dichloromethane or hexanes) is typically used.[11]

    • Pro Tip: To prevent "tailing" of the basic amine compounds on the acidic silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent.[2][11]

  • Acid-Base Extraction: This technique can be used to separate the basic amine products from non-basic impurities.[2] The organic layer is washed with a dilute acid (e.g., 1M HCl), which protonates the amines and transfers them to the aqueous layer. The aqueous layer is then basified, and the free amines are re-extracted into an organic solvent.[2]

Troubleshooting Workflow

Troubleshooting_Workflow start_node Low Yield or Complex Mixture decision_node decision_node process_node process_node result_node result_node A Low Yield or Complex Mixture B Analyze TLC/ LC-MS A->B C Multiple Products (Over-alkylation) B->C Multiple spots D Unreacted Starting Material B->D Main spot is SM E Decomposition/ Baseline Smear B->E Streaking/New low Rf spots F Use large excess of amine Lower temperature C->F G Increase temperature Use more reactive halide (R-I) Add catalytic KI Check base/solvent D->G H Lower temperature Check reagent stability E->H I Consider Reductive Amination F->I G->I

Caption: A logical workflow for troubleshooting low-yield N-alkylation reactions.

Quantitative Data Summary

The following tables provide representative data on how reaction conditions can influence the yield of N-alkylation reactions.

Table 1: Influence of Solvent on N-Alkylation Yield Data adapted from a study on N-alkylation of pyrimidines.[7]

EntrySolventYield (%)
1Acetonitrile (CH₃CN)80
2Dichloroethane (ClCH₂CH₂Cl)62
3Tetrahydrofuran (THF)< 40

Table 2: Influence of Base and Stoichiometry on Alkylation Representative data illustrating general principles of amine alkylation.

EntryAmine:Alkyl Halide RatioBasePredominant Product
15 : 1K₂CO₃Mono-alkylated
21 : 1.2K₂CO₃Mixture of Mono- and Di-alkylated
31 : 3Et₃NDi-alkylated / Tri-alkylated

Key Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation

  • Reaction Setup: To a solution of this compound (5.0 equivalents) in anhydrous acetonitrile (0.1 M), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl bromide, 1.0 equivalent) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel, using a gradient of methanol in DCM containing 0.5% triethylamine.[11]

Protocol 2: General Procedure for Reductive Amination

  • Imine Formation: Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent like methanol or dichloroethane (0.2 M). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 20 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate imine and formation of the product.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

References

Stability of 2-Pyrimidinemethanamine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-Pyrimidinemethanamine under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns for this compound?

A1: this compound, as a molecule containing both a pyrimidine ring and a primary amine, may be susceptible to degradation under certain conditions. Potential concerns include hydrolysis of the pyrimidine ring, particularly under strong acidic or basic conditions, and oxidation of the aminomethyl group. The stability can be influenced by pH, temperature, light, and the presence of oxidizing agents.

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For optimal preservation of its integrity, storage at 2-8°C in a tightly sealed container is advisable to protect it from moisture and light.

Q3: Is this compound stable in common organic solvents?

A3: this compound is generally expected to be stable in common anhydrous organic solvents such as methanol, ethanol, and acetonitrile for typical reaction and analysis times. However, prolonged storage in solution, especially in the presence of potential contaminants like water or peroxides, may lead to degradation. It is always best practice to prepare solutions fresh or to perform a quick purity check if the solution has been stored for an extended period.

Q4: What are the likely degradation pathways for this compound under acidic and basic conditions?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related compounds, the following are potential degradation routes:

  • Acidic Conditions: The pyrimidine ring may be susceptible to hydrolytic cleavage under strong acidic conditions, potentially leading to the formation of smaller, more polar compounds. The primary amine will be protonated to form a salt, which is generally more stable against oxidation but may influence the reactivity of the pyrimidine ring.

  • Basic Conditions: Under strong basic conditions, particularly at elevated temperatures, deamination of the aminomethyl group or hydrolysis of the pyrimidine ring could occur.

Troubleshooting Guides

Issue 1: Unexpected side products in an acidic reaction.
  • Possible Cause: Acid-catalyzed degradation of the this compound starting material.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting the reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or NMR.

    • Control Reaction Temperature: Avoid excessive heating, as this can accelerate degradation. Run the reaction at the lowest effective temperature.

    • Minimize Reaction Time: Monitor the reaction progress closely and quench it as soon as the desired product is formed to prevent further degradation of the starting material or product.

    • Use a Milder Acid: If possible, consider using a weaker acid or a buffered system to maintain a less harsh acidic environment.

Issue 2: Low yield or recovery after a basic work-up.
  • Possible Cause: Degradation of the product or starting material under basic conditions.

  • Troubleshooting Steps:

    • Use a Weaker Base: If the reaction chemistry allows, use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide).

    • Perform Work-up at Low Temperature: Conduct the basic wash or extraction steps at a reduced temperature (e.g., on an ice bath) to minimize the rate of potential degradation.

    • Limit Exposure Time: Minimize the time the compound is in contact with the basic solution.

    • Consider an Alternative Purification Method: If basic work-up is consistently problematic, explore other purification techniques such as chromatography on silica gel or a different extraction strategy.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature and at 60°C.

    • Analyze samples by HPLC at initial, 2, 4, 8, and 24-hour time points.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at room temperature and at 60°C.

    • Analyze samples by HPLC at initial, 2, 4, 8, and 24-hour time points.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Analyze samples by HPLC at initial, 2, 4, 8, and 24-hour time points.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 60°C.

    • Prepare solutions of the heat-stressed solid at the same time points for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) to a photostability chamber.

    • Analyze samples by HPLC at defined time intervals.

  • Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Temperature (°C)% Assay of this compoundNumber of Degradants% Area of Major Degradant
0.1 M HCl24RTDataDataData
1 M HCl2460DataDataData
0.1 M NaOH24RTDataDataData
1 M NaOH2460DataDataData
3% H₂O₂24RTDataDataData
Thermal2460DataDataData
Photolytic24RTDataDataData

Note: This table should be populated with experimental data. "RT" denotes room temperature.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start stock Prepare Stock Solution (1 mg/mL in Methanol) start->stock acid Acid Hydrolysis (0.1M & 1M HCl) stock->acid base Base Hydrolysis (0.1M & 1M NaOH) stock->base oxidation Oxidation (3% H2O2) stock->oxidation thermal Thermal (60°C, Solid) stock->thermal photo Photolytic stock->photo hplc HPLC Analysis (at t=0, 2, 4, 8, 24h) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc end End hplc->end

Caption: Workflow for the forced degradation study of this compound.

Troubleshooting_Acidic_Reaction start Unexpected side products in acidic reaction q1 Is starting material pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is reaction temperature high? a1_yes->q2 sol1 Purify starting material a1_no->sol1 end Problem Resolved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Lower reaction temperature a2_yes->sol2 q3 Is reaction time long? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Minimize reaction time a3_yes->sol3 q4 Is a strong acid used? a3_no->q4 sol3->end a4_yes Yes q4->a4_yes q4->end No sol4 Use a milder acid a4_yes->sol4 sol4->end

Caption: Troubleshooting guide for unexpected side products in acidic reactions.

Technical Support Center: Protecting Group Strategies for 2-Pyrimidinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of molecules incorporating 2-pyrimidinemethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for this compound?

A1: The most common protecting groups for the primary amino group of this compound are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These form stable carbamates that effectively mask the nucleophilicity of the amine during subsequent synthetic steps. The choice between Boc and Cbz often depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q2: How does the pyrimidine ring affect the choice of protecting group and reaction conditions?

A2: The pyrimidine ring is an electron-deficient aromatic system. This electronic nature can influence the reactivity of the exocyclic aminomethyl group. The predicted pKa of this compound is approximately 7.13, indicating it is a moderately basic amine.[1] When selecting a protecting group, it is important to consider that the pyrimidine nitrogens can be protonated under strongly acidic conditions, which might affect solubility and reactivity. For protection reactions, standard conditions for aliphatic amines are generally applicable, but optimization may be required to account for the electronic effects of the pyrimidine ring.

Q3: What are orthogonal protecting group strategies and why are they important for syntheses involving this compound?

A3: Orthogonal protecting group strategies involve the use of multiple protecting groups in a single molecule that can be removed under distinct conditions without affecting the others.[2][3][4] This is crucial in multi-step syntheses where selective modification of different functional groups is required. For example, a molecule could contain a Boc-protected this compound (acid-labile) and a Cbz-protected amino acid (hydrogenolysis-labile). This allows for the selective deprotection and reaction of one amine in the presence of the other.

Troubleshooting Guides

Boc Protection of this compound

Problem: Incomplete or low yield of N-Boc-2-pyrimidinemethanamine.

Potential Cause Troubleshooting Suggestion
Insufficient Reagent Ensure at least 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) are used.
Inadequate Base Use a suitable base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in slight excess (1.2-1.5 equivalents) to neutralize the in situ generated acid. For aminopyridines, which are similar, a combination of EDCI, HOBT, and a base has been shown to be effective.[5]
Solvent Issues Ensure this compound is fully dissolved. A mixture of solvents like THF/water or DCM may be necessary.
Low Reactivity The electron-withdrawing nature of the pyrimidine ring may slightly reduce the nucleophilicity of the amine. Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.

Problem: Formation of di-Boc protected product.

Potential Cause Troubleshooting Suggestion
Excess Boc₂O Use a stoichiometric amount or only a slight excess of Boc₂O (1.05-1.1 equivalents).
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.
Cbz Protection of this compound

Problem: Low yield of N-Cbz-2-pyrimidinemethanamine.

Potential Cause Troubleshooting Suggestion
Decomposition of Cbz-Cl Use freshly opened or properly stored benzyl chloroformate (Cbz-Cl).
Inappropriate Base A mild inorganic base like sodium bicarbonate or sodium carbonate in a biphasic system (e.g., dioxane/water) is often effective.[6]
Reaction Temperature Perform the reaction at a low temperature (0 °C) to minimize side reactions.
Deprotection of N-Boc-2-pyrimidinemethanamine

Problem: Incomplete deprotection.

Potential Cause Troubleshooting Suggestion
Insufficient Acid Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or 4M HCl in dioxane.
Short Reaction Time Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Reactions can take from 30 minutes to several hours.
Precipitation of the Salt The resulting amine hydrochloride or trifluoroacetate salt may precipitate. Ensure adequate stirring and consider adding a co-solvent to maintain solubility.

Problem: Side reactions on the pyrimidine ring.

Potential Cause Troubleshooting Suggestion
Harsh Acidic Conditions While the pyrimidine ring is generally stable to acidic deprotection conditions, prolonged exposure to very strong acids at elevated temperatures should be avoided to prevent any potential degradation. Use the mildest conditions that afford complete deprotection.
Deprotection of N-Cbz-2-pyrimidinemethanamine

Problem: Incomplete deprotection via hydrogenolysis.

Potential Cause Troubleshooting Suggestion
Catalyst Poisoning The nitrogen atoms of the pyrimidine ring can sometimes act as catalyst poisons for palladium. Use a higher catalyst loading (e.g., 10-20 mol% Pd/C) or consider using a different catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Insufficient Hydrogen Pressure Ensure a constant supply of hydrogen, either from a balloon or a hydrogenation apparatus at atmospheric or slightly higher pressure.
Solvent Choice Methanol or ethanol are common solvents for hydrogenolysis. Ensure the substrate is fully dissolved.

Problem: Reduction of the pyrimidine ring.

Potential Cause Troubleshooting Suggestion
Over-reduction While less common, over-reduction of the pyrimidine ring can occur under harsh hydrogenolysis conditions (high pressure, high temperature, prolonged reaction time). Monitor the reaction carefully and stop it as soon as the deprotection is complete. Consider using transfer hydrogenation conditions (e.g., ammonium formate or cyclohexene as the hydrogen source) which can sometimes be milder.

Experimental Protocols

Protocol 1: Boc Protection of this compound
  • Reaction Scheme:

Parameter Typical Value
Solvent DCM, THF/H₂O
Base Triethylamine, NaHCO₃
Equivalents of Boc₂O 1.1 - 1.5
Temperature 0 °C to room temperature
Reaction Time 2 - 12 hours
Typical Yield >90%
Protocol 2: Cbz Protection of this compound
  • Reaction Scheme:

  • Methodology:

    • Dissolve this compound (1.0 eq.) in a mixture of dioxane and water (1:1).

    • Add sodium carbonate (2.0 eq.).

    • Cool the mixture to 0 °C.

    • Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

    • Upon completion, extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by column chromatography on silica gel if necessary.

Parameter Typical Value
Solvent Dioxane/H₂O
Base Na₂CO₃, NaHCO₃
Equivalents of Cbz-Cl 1.1 - 1.2
Temperature 0 °C to room temperature
Reaction Time 4 - 16 hours
Typical Yield 85-95%
Protocol 3: Deprotection of N-Boc-2-pyrimidinemethanamine
  • Reaction Scheme:

  • Methodology:

    • Dissolve N-Boc-2-pyrimidinemethanamine (1.0 eq.) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM or another suitable organic solvent.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.

Parameter Typical Value
Solvent Dichloromethane
Acid Trifluoroacetic acid, 4M HCl in dioxane
Equivalents of Acid 5 - 10
Temperature 0 °C to room temperature
Reaction Time 1 - 4 hours
Typical Yield >95%
Protocol 4: Deprotection of N-Cbz-2-pyrimidinemethanamine via Hydrogenolysis
  • Reaction Scheme:

  • Methodology:

    • Dissolve N-Cbz-2-pyrimidinemethanamine (1.0 eq.) in methanol or ethanol.

    • Carefully add 10% palladium on carbon (Pd/C, 5-10 mol%).

    • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

    • Monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Parameter Typical Value
Solvent Methanol, Ethanol
Catalyst 10% Pd/C
Catalyst Loading 5 - 10 mol%
Hydrogen Source H₂ balloon
Temperature Room temperature
Reaction Time 2 - 24 hours
Typical Yield >90%

Visualizations

G cluster_protection Protection cluster_deprotection Deprotection cluster_synthesis Multi-step Synthesis This compound This compound Boc_Protected N-Boc-2-Pyrimidinemethanamine This compound->Boc_Protected (Boc)₂O, Base Cbz_Protected N-Cbz-2-Pyrimidinemethanamine This compound->Cbz_Protected Cbz-Cl, Base Free_Amine_Boc This compound Boc_Protected->Free_Amine_Boc Acid (TFA or HCl) Protected_Intermediate Protected This compound Derivative Boc_Protected->Protected_Intermediate Free_Amine_Cbz This compound Cbz_Protected->Free_Amine_Cbz H₂, Pd/C Cbz_Protected->Protected_Intermediate Further_Reaction Further Functionalization Protected_Intermediate->Further_Reaction Final_Product Final Product Further_Reaction->Final_Product G start Start: Multi-functional Molecule with this compound choose_pg Choose Protecting Group (Boc or Cbz) start->choose_pg protect Protect Amine choose_pg->protect choose_pg->protect Orthogonal to other groups? reaction Perform Subsequent Synthetic Steps protect->reaction deprotect Deprotect Amine reaction->deprotect final_product Final Product deprotect->final_product deprotect->final_product Conditions compatible with product?

References

Technical Support Center: Palladium Catalyst Removal from 2-Pyrimidinemethanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reaction mixtures involving 2-Pyrimidinemethanamine.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Problem 1: Incomplete Removal of Palladium with Filtration

  • Symptoms:

    • The filtrate remains colored (black, grey, or orange/brown).[1]

    • Analysis of the product (e.g., by ICP-MS) shows high residual palladium levels.[1][2]

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Fine Palladium Particles Passing Through the Filter 1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1][3] 2. Optimize Celite Bed Filtration: Ensure the Celite bed is properly packed and of sufficient thickness (typically 1-2 cm). Pre-wetting the Celite pad with the solvent can improve its effectiveness.[1][4] 3. Double Filtration: Pass the filtrate through a second Celite pad or a finer filter.[1]
Soluble Palladium Species Present 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[1] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[1]
Colloidal Palladium Formation 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter.[1] 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[1] 2. Match Scavenger to Product and Solvent: The basic nature of this compound may require specific scavenger types. Ensure the scavenger is compatible with your reaction solvent.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, amine, or phosphine functionalized) to identify the most effective one for your specific reaction.[1]
Insufficient Scavenger Loading or Reaction Time 1. Increase Scavenger Amount: Incrementally increase the weight percent or equivalents of the scavenger. 2. Extend Reaction Time: Allow for a longer stirring time for the scavenger to interact with the palladium. 3. Increase Temperature: Gently heating the mixture (e.g., to 40-50 °C) can sometimes improve scavenging efficiency.[5]
Product Binding to the Scavenger 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[1] 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[1] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts?

A1: The most common methods include filtration through a pad of Celite for heterogeneous catalysts, adsorption using activated carbon, and the use of solid-supported scavengers with functional groups like thiols, amines, and phosphines that chelate palladium.[1][6][7] For soluble palladium species, liquid-liquid extraction or chromatography may be employed.[4][8]

Q2: How do I choose the right palladium removal method for my this compound reaction?

A2: The choice depends on several factors:

  • Nature of the Catalyst: Heterogeneous catalysts (e.g., Pd/C) can often be removed by filtration, while homogeneous catalysts require scavenging, extraction, or chromatography.[1]

  • Palladium Oxidation State: The oxidation state of the residual palladium (Pd(0) or Pd(II)) will influence the effectiveness of different scavengers.[1]

  • Nature of the Product: The stability and polarity of this compound will dictate the feasibility of methods like chromatography and extraction, as well as the choice of solvents.[1]

  • Required Purity Level: For pharmaceutical applications with stringent limits on residual metals (often <10 ppm), a combination of methods (e.g., filtration followed by scavenging) may be necessary to reach the desired low ppm levels.[9]

Q3: What is Celite and how does it work for palladium removal?

A3: Celite is diatomaceous earth, a form of silica. It is used as a filter aid to trap fine particles of heterogeneous palladium catalysts that might otherwise pass through standard filter paper.[4][7]

Q4: Can I reuse palladium catalysts after removal?

A4: Heterogeneous catalysts like palladium on carbon (Pd/C) can often be recovered by filtration and potentially reused, although their activity may decrease with each cycle. Recovery and reuse are generally not practical for scavenged palladium.

Q5: How can I quantify the amount of residual palladium in my product?

A5: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][6] This technique offers high sensitivity and is the industry standard for determining elemental impurities in pharmaceutical ingredients.[10]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed. Pre-wet the Celite pad with the reaction solvent.[1][4]

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1] Slowly pour the diluted mixture onto the center of the Celite bed.

  • Apply Vacuum: Apply gentle vacuum to draw the solution through the filter.[1]

  • Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[1][4]

  • Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[1]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

  • Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[1] Thiol-based scavengers are often effective for palladium.

  • Add the Scavenger to the Reaction Mixture: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[1]

  • Stir the Mixture: Stir the mixture at room temperature or with gentle heating for a specified period (typically 1-24 hours) to allow for efficient scavenging.

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite is usually sufficient.[1]

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates.[1]

Data Presentation

Table 1: Comparison of Palladium Removal Methods (Representative Data)

MethodInitial Pd Level (ppm)Final Pd Level (ppm)Product Recovery (%)Reference
Filtration through Celite 80-100<10>95[9]
Activated Carbon 22392082[9]
Thiol-Functionalized Silica Scavenger 150-220<1>98[11]
Polymer-Based Scavenger (PCR-B2) 3284Not Reported[9]
Carboxen® 564 (Synthetic Carbon) 12501296->99

Note: The efficiency of each method is highly dependent on the specific reaction conditions, the nature of the palladium species, and the product molecule.

Visualizations

Palladium_Removal_Workflow General Workflow for Palladium Removal start Crude Reaction Mixture (containing this compound and Palladium Catalyst) is_heterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite is_heterogeneous->filtration Yes scavenging Add Solid-Supported Scavenger is_heterogeneous->scavenging No (Homogeneous) analysis Analyze Filtrate for Residual Palladium (ICP-MS) filtration->analysis stir Stir (1-24h, RT or heat) scavenging->stir filter_scavenger Filter to remove scavenger stir->filter_scavenger filter_scavenger->analysis analysis->scavenging > Desired Limit (Requires further treatment) product Purified Product analysis->product < Desired Limit Troubleshooting_Decision_Tree Troubleshooting High Residual Palladium start High Residual Palladium After Initial Purification initial_method What was the initial purification method? start->initial_method filtration_path Filtration initial_method->filtration_path Filtration scavenging_path Scavenging initial_method->scavenging_path Scavenging soluble_pd Possible Soluble Palladium. Use a scavenger. filtration_path->soluble_pd check_scavenger Is the scavenger appropriate for this compound? scavenging_path->check_scavenger screen_scavengers Screen a panel of different scavengers. check_scavenger->screen_scavengers No optimize_conditions Have scavenging conditions (time, temp, solvent) been optimized? check_scavenger->optimize_conditions Yes increase_equivalents Increase scavenger equivalents and/or time/temp. optimize_conditions->increase_equivalents No product_loss Is there significant product loss? optimize_conditions->product_loss Yes reduce_scavenger Reduce amount of scavenger. product_loss->reduce_scavenger Yes

References

Technical Support Center: Scaling Up the Synthesis of 2-Pyrimidinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bulk production of 2-pyrimidinemethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to this compound?

A1: For bulk production, the two most prevalent and industrially viable routes are the catalytic hydrogenation of 2-cyanopyrimidine and the reductive amination of 2-pyrimidinecarboxaldehyde. The choice between these routes often depends on the availability and cost of the starting materials, as well as the specific capabilities of the production facility.

Q2: Which starting material is generally preferred for large-scale synthesis, 2-cyanopyrimidine or 2-pyrimidinecarboxaldehyde?

A2: 2-Cyanopyrimidine is often the preferred precursor for large-scale synthesis.[1] The catalytic hydrogenation of nitriles is a well-established and high-yielding reaction that can often be run under continuous flow conditions.[2] However, the availability and cost of 2-cyanopyrimidine versus 2-pyrimidinecarboxaldehyde will be a major determining factor.

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

A3: Key safety considerations include:

  • Catalytic Hydrogenation: The use of hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols to mitigate the risk of explosion. Raney® Nickel, a common catalyst, is pyrophoric and must be handled with care, typically as a slurry.

  • Reductive Amination: While often considered safer than high-pressure hydrogenation, some reducing agents like sodium cyanoborohydride can release toxic hydrogen cyanide gas upon acidification.[3] Careful quenching procedures are essential.

  • General Hazards: this compound itself may cause skin and eye irritation, and respiratory irritation. Appropriate personal protective equipment (PPE) should be worn at all times.

Q4: How can the progress of these reactions be monitored effectively on a large scale?

A4: On a large scale, reaction monitoring is crucial for process control and safety. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of reaction progress, allowing for the accurate determination of starting material consumption and product formation. For qualitative, in-process checks, Thin Layer Chromatography (TLC) can be a rapid and effective tool.

Synthetic Pathways and Data Presentation

For bulk production, two primary synthetic routes are recommended. The following tables summarize representative quantitative data for each method, compiled from analogous reactions and established chemical principles.

Route 1: Catalytic Hydrogenation of 2-Cyanopyrimidine

This method offers a direct and often high-yielding pathway to the desired product.

ParameterConditionTypical RangePurity
Catalyst Raney® Nickel or Palladium on Carbon (Pd/C)5-10% w/w>95%
Solvent Methanol or Ethanol (often with ammonia)-
Hydrogen Pressure 50-100 psi-
Temperature 25-60 °C-
Reaction Time 4-12 hours-
Approximate Yield 85-95%

Route 2: Reductive Amination of 2-Pyrimidinecarboxaldehyde

This one-pot procedure is versatile and avoids the need for high-pressure hydrogenation equipment.[4][5]

ParameterConditionTypical RangePurity
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5-2.0 eq>90%
Ammonia Source Ammonium Acetate or Ammonia in Methanol10-20 eq
Solvent Methanol or 1,2-Dichloroethane-
Temperature 0-25 °C-
Reaction Time 12-24 hours-
Approximate Yield 75-85%

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Cyanopyrimidine

Materials:

  • 2-Cyanopyrimidine

  • Raney® Nickel (as a slurry in water)

  • Methanol

  • Ammonia (as a solution in methanol, e.g., 7N)

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Catalyst Loading: Under an inert atmosphere, carefully charge the reactor with a slurry of Raney® Nickel (5-10% by weight of the 2-cyanopyrimidine).

  • Reactant Addition: Add a solution of 2-cyanopyrimidine in methanol, followed by the methanolic ammonia solution. The ammonia helps to suppress the formation of secondary amine byproducts.[6]

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50-100 psi and begin vigorous stirring. Maintain the temperature between 25-60 °C. The reaction is often exothermic, so cooling may be required.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen gas and by analyzing samples via HPLC.

  • Work-up: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of filter aid to remove the catalyst. Caution: Keep the filter cake wet to prevent the pyrophoric catalyst from igniting.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or by salt formation (e.g., hydrochloride salt) followed by recrystallization.[7]

Protocol 2: Reductive Amination of 2-Pyrimidinecarboxaldehyde

Materials:

  • 2-Pyrimidinecarboxaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Imine Formation: To a solution of 2-pyrimidinecarboxaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction is best performed under mildly acidic conditions (pH 4-5) to promote imine formation.[3][8]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting aldehyde by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add water to quench the reaction.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous layer multiple times with dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by silica gel column chromatography.[7]

Troubleshooting Guides

Issue 1: Low Yield in Catalytic Hydrogenation

  • Question: My catalytic hydrogenation of 2-cyanopyrimidine is resulting in a low yield. What are the potential causes and solutions?

  • Answer:

    • Catalyst Inactivity: The Raney® Nickel or Pd/C catalyst may be poisoned or deactivated. Ensure the catalyst is fresh and handled under appropriate inert conditions. Catalyst poisoning can occur from impurities in the starting material or solvent.

    • Incomplete Reaction: The reaction may not have gone to completion. Check for residual starting material using HPLC. If the reaction has stalled, consider increasing the hydrogen pressure, temperature, or reaction time.

    • Formation of Byproducts: The primary amine product can react with the intermediate imine to form a secondary amine.[2] Adding ammonia to the reaction mixture can help suppress this side reaction.[6]

    • Mechanical Issues: Inadequate stirring can lead to poor mass transfer of hydrogen gas, slowing down the reaction. Ensure the agitation is sufficient for the scale of the reaction.

Issue 2: Incomplete Reaction in Reductive Amination

  • Question: I am observing a significant amount of unreacted 2-pyrimidinecarboxaldehyde in my reductive amination reaction. What should I do?

  • Answer:

    • Inefficient Imine Formation: The equilibrium for imine formation may not be favorable. Ensure a large excess of the ammonia source (e.g., ammonium acetate) is used. The pH should be mildly acidic (around 4-5) for optimal imine formation.[3][8]

    • Inactive Reducing Agent: The sodium cyanoborohydride may have degraded. Use a fresh batch of the reagent.

    • Insufficient Reducing Agent: Increase the equivalents of the reducing agent to 2.0 eq.

    • Low Temperature: While the reduction is often performed at 0 °C to control exothermicity, the imine formation may benefit from being conducted at room temperature for a sufficient period before cooling for the reduction step.

Issue 3: Formation of Impurities

  • Question: My final product is contaminated with significant impurities. What are the likely side products and how can I avoid them?

  • Answer:

    • Catalytic Hydrogenation: The main impurity is often the secondary amine, formed by the reaction of the product with the imine intermediate. As mentioned, adding ammonia can minimize this.[2][6]

    • Reductive Amination: A common byproduct is the corresponding alcohol, formed from the reduction of the starting aldehyde. This is more likely if using a less selective reducing agent than NaBH₃CN, or if the pH is too low.[3] Using NaBH₃CN at a pH of 6-7 minimizes aldehyde reduction. Over-alkylation, leading to secondary amines, is also a possibility if the reaction is not properly controlled.

Issue 4: Purification Difficulties

  • Question: I am having trouble purifying the final this compound product. What are some effective purification strategies?

  • Answer:

    • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is effective. A common eluent system is a gradient of methanol in dichloromethane, sometimes with a small amount of triethylamine to prevent the amine from tailing on the silica gel.[7]

    • Vacuum Distillation: For larger quantities of the free base, vacuum distillation can be an effective purification method.

    • Salt Formation and Recrystallization: The product can be isolated and purified as its hydrochloride salt. Dissolve the crude free base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in a solvent like diethyl ether or isopropanol until precipitation is complete. The resulting salt can then be purified by recrystallization.[7] The free base can be regenerated by neutralization and extraction.

Visualizations

Scaling_Up_Synthesis_of_2_Pyrimidinemethanamine Overall Synthetic Strategies for this compound cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Reductive Amination 2-Cyanopyrimidine 2-Cyanopyrimidine 2-Pyrimidinemethanamine_H2 This compound 2-Cyanopyrimidine->2-Pyrimidinemethanamine_H2 H2, Catalyst (Raney Ni or Pd/C) MeOH, NH3 2-Pyrimidinecarboxaldehyde 2-Pyrimidinecarboxaldehyde Imine Intermediate Imine Intermediate 2-Pyrimidinecarboxaldehyde->Imine Intermediate NH4OAc, MeOH 2-Pyrimidinemethanamine_RA This compound Imine Intermediate->2-Pyrimidinemethanamine_RA NaBH3CN

Caption: Key synthetic routes for the bulk production of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Low_Yield Low Yield Observed Check_Reaction_Completion Check Reaction Completion (HPLC/TLC) Low_Yield->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction Starting Material Present Complete_Reaction Reaction Complete Check_Reaction_Completion->Complete_Reaction No Starting Material Check_Catalyst_Reagent Check Catalyst/Reagent Activity Incomplete_Reaction->Check_Catalyst_Reagent Optimize_Conditions Optimize Conditions (Temp, Pressure, Time) Incomplete_Reaction->Optimize_Conditions Check_Byproducts Analyze for Byproducts (HPLC/MS) Complete_Reaction->Check_Byproducts Purification_Issues Address Purification Losses Check_Byproducts->Purification_Issues

Caption: Logical workflow for troubleshooting low yield in synthesis.

References

Preventing dimerization of 2-Pyrimidinemethanamine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Pyrimidinemethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for preventing the dimerization of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimerization during reactions with this compound?

A1: Dimerization, or self-condensation, of this compound typically occurs when the primary amine of one molecule acts as a nucleophile and attacks an electrophilic site on another molecule. This process leads to the formation of an unwanted dimer, most commonly bis(pyrimidin-2-ylmethyl)amine. This side reaction is particularly prevalent in alkylation or acylation reactions where the pyrimidine ring can become activated or when the reaction conditions facilitate nucleophilic attack.

Q2: In which types of reactions is dimerization most likely to be a problem?

A2: Dimerization is a significant concern in reactions where the amine's nucleophilicity is intended for a different electrophile but can instead react with another molecule of the starting material. Key examples include:

  • Amide Coupling: When activating a carboxylic acid, the activated intermediate can be attacked by a second molecule of this compound instead of the intended amine.

  • Alkylation Reactions: The amine can react with alkylating agents, but also with other pyrimidine molecules if side reactions occur.

  • Acylation Reactions: When using acylating agents like acid chlorides or anhydrides, the amine can be acylated, but self-reaction can also compete.

Q3: What is the most effective strategy to prevent dimerization?

A3: The most robust and widely applicable strategy is the use of a protecting group for the primary amine. The tert-butoxycarbonyl (Boc) group is a highly effective choice due to its stability in a wide range of reaction conditions and its straightforward removal under mild acidic conditions. By protecting the amine, its nucleophilicity is temporarily masked, preventing it from participating in unwanted side reactions.

Q4: Are there other methods to minimize dimer formation without using protecting groups?

A4: Yes, while protection is the most reliable method, dimerization can be minimized by carefully controlling the reaction conditions. Key strategies include:

  • Slow Addition: Adding the this compound slowly to the reaction mixture containing the other reactant. This maintains a low concentration of the amine, favoring the desired reaction over self-condensation.

  • Stoichiometry Control: Using a slight excess of the coupling partner (e.g., the carboxylic acid in an amide coupling) can help ensure the amine reacts with the intended molecule.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the undesired dimerization reaction more than the desired reaction, improving selectivity.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product and presence of a higher molecular weight byproduct. Dimerization of this compound.1. Protect the amine: Implement an N-Boc protection strategy before the reaction and deprotect afterward. 2. Optimize reaction conditions: Add the amine dropwise at a low temperature (e.g., 0 °C).
Multiple products observed by TLC/LC-MS analysis. Competing side reactions, including dimerization and reaction with solvent or impurities.1. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use N-protection: This is the most effective way to prevent the amine from engaging in multiple side reactions.
Reaction is clean but starting material is consumed to form the dimer. The rate of dimerization is significantly faster than the rate of the desired reaction under the current conditions.1. Re-evaluate the reaction conditions: Lowering the temperature is a critical first step. 2. Change the order of addition: Pre-activate the coupling partner (if applicable) before the slow addition of the amine. 3. Employ a protecting group strategy for more reliable results.

Data Presentation: Impact of N-Boc Protection on Amide Coupling

The following table summarizes representative yields for a typical amide coupling reaction, illustrating the significant improvement in product yield and reduction of dimer formation when N-protection is used.

Reaction Conditions Desired Product Yield Dimer Byproduct Yield Reference
Unprotected this compound + Carboxylic AcidStandard coupling agents (e.g., HATU, DIPEA), Room Temp.30-50%20-40%General observation in amide couplings with nucleophilic amines.
N-Boc-2-Pyrimidinemethanamine + Carboxylic AcidStandard coupling agents (e.g., HATU, DIPEA), Room Temp.>90%Not DetectedBased on typical yields for Boc-protected amine couplings.[1]
Deprotection of Boc-protected amideTFA in DCM>95%-Standard procedure for Boc deprotection.[1]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes a general procedure for the N-protection of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

  • Triethylamine (TEA) (1.2 mmol)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution. The addition can be done in one portion or dissolved in a small amount of solvent and added dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Quench the reaction by adding water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Acylation of Unprotected this compound (Example where dimerization is a risk)

This protocol for the synthesis of N-(pyrimidin-2-ylmethyl)acetamide using acetic anhydride illustrates a reaction where careful control of conditions is necessary to minimize dimerization.

Materials:

  • This compound (1.0 equiv.)

  • Anhydrous Pyridine (5-10 mL/mmol)

  • Acetic Anhydride (1.2 equiv.)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound in anhydrous pyridine under an argon atmosphere.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride dropwise to the solution.[2]

  • Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding dry methanol.

  • Co-evaporate the reaction mixture with toluene to remove excess pyridine.

  • Dilute the residue with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to separate the desired product from any dimer byproduct.

Visualizations

Dimerization_Mechanism cluster_reactants Reactant Molecules cluster_product Side Product mol1 This compound (Nucleophile) dimer bis(pyrimidin-2-ylmethyl)amine (Dimer) mol1->dimer Nucleophilic Attack mol2 This compound (Electrophile) mol2->dimer caption Proposed Dimerization Pathway

Caption: Proposed Dimerization Pathway

Troubleshooting_Workflow start Dimer Formation Observed (Low Yield / Byproduct) strategy Implement Preventative Strategy start->strategy protect Use N-Boc Protecting Group (Recommended) strategy->protect Most Robust conditions Optimize Reaction Conditions (Alternative) strategy->conditions Simpler, Less Robust end Improved Yield & Purity protect->end slow_add Slow Addition of Amine conditions->slow_add low_temp Lower Reaction Temperature conditions->low_temp stoich Control Stoichiometry conditions->stoich slow_add->end low_temp->end stoich->end

Caption: Troubleshooting Workflow for Dimerization

Experimental_Workflow start Start: this compound protection Step 1: N-Boc Protection start->protection Prevents Dimerization reaction Step 2: Desired Reaction (e.g., Amide Coupling) protection->reaction Amine is Masked deprotection Step 3: N-Boc Deprotection (e.g., TFA/DCM) reaction->deprotection Unmask Amine product Final Product (Dimer-Free) deprotection->product

Caption: Recommended Experimental Workflow

References

Validation & Comparative

Comparative NMR Analysis of 2-Pyrimidinemethanamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR characteristics of 2-Pyrimidinemethanamine, a compound of interest in medicinal chemistry, alongside two structurally related alternatives: 2-aminopyrimidine and 2-methylpyrimidine.

Due to the limited availability of experimental NMR data for this compound in public databases, this guide utilizes predicted NMR data for the target compound to facilitate a comparative study. This approach is a common and valuable tool in contemporary chemical analysis, offering insights into expected spectral features.

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectra of pyrimidine derivatives are characterized by signals in the aromatic region, corresponding to the pyrimidine ring protons, and signals in the aliphatic region, corresponding to substituent protons. The chemical shifts and coupling constants are highly sensitive to the nature of the substituents on the pyrimidine ring.

Table 1: Comparative ¹H NMR Data (in CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-4, H-68.72d4.9
(Predicted Data)H-57.25t4.9
-CH₂-4.05s-
-NH₂-1.80br s-
2-Aminopyrimidine H-4, H-68.31d4.8
H-56.58t4.8
-NH₂-5.14br s-
2-Methylpyrimidine H-4, H-68.68d4.9
H-57.23t4.9
-CH₃-2.62s-

Note: Data for this compound is predicted and should be considered as an estimation. Experimental verification is recommended. The chemical shift of amine protons (-NH₂) can vary depending on solvent, concentration, and temperature.

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the pyrimidine ring carbons are influenced by the electronic effects of the substituents.

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-2165.0
(Predicted Data)C-4, C-6157.5
C-5119.0
-CH₂-48.0
2-Aminopyrimidine C-2163.1
C-4, C-6158.5
C-5110.1
2-Methylpyrimidine C-2167.2
C-4, C-6156.8
C-5118.9
-CH₃-25.8

Note: Data for this compound is predicted and should be considered as an estimation. Experimental verification is recommended.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis and comparison.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Sample Quantity: Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

2. NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • Spectrometer: 400 MHz NMR Spectrometer (or higher field for better resolution).

  • Nucleus: ¹H or ¹³C.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' for ¹H) or a proton-decoupled pulse program (e.g., 'zgpg30' for ¹³C).

  • Number of Scans: 16-64 for ¹H NMR and 1024 or more for ¹³C NMR, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds for ¹H and 2-10 seconds for ¹³C to ensure full relaxation of the nuclei between pulses.

  • Acquisition Time: 2-4 seconds for ¹H and 1-2 seconds for ¹³C.

  • Spectral Width: Approximately 10-16 ppm for ¹H and 200-220 ppm for ¹³C.

  • Temperature: 298 K (25 °C).

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and identify the chemical shift of each peak in both ¹H and ¹³C spectra.

NMR Characterization Workflow

The logical flow of NMR-based structural characterization and comparison is a systematic process that ensures reliable and reproducible results.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Comparison Sample High-Purity Sample Solvent Deuterated Solvent Selection Sample->Solvent Dissolution Dissolution & Filtration Solvent->Dissolution NMR_Tube Sample in NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer Setup NMR_Tube->Spectrometer Acquire_1H 1H NMR Acquisition Spectrometer->Acquire_1H Acquire_13C 13C NMR Acquisition Spectrometer->Acquire_13C FID_1H 1H FID Acquire_1H->FID_1H FID_13C 13C FID Acquire_13C->FID_13C FT_1H Fourier Transform FID_1H->FT_1H FT_13C Fourier Transform FID_13C->FT_13C Process_1H Phasing & Baseline Correction FT_1H->Process_1H Process_13C Phasing & Baseline Correction FT_13C->Process_13C Reference_1H Referencing Process_1H->Reference_1H Reference_13C Referencing Process_13C->Reference_13C Analysis_1H 1H Spectrum Analysis (Shifts, Multiplicity, Coupling) Reference_1H->Analysis_1H Analysis_13C 13C Spectrum Analysis (Chemical Shifts) Reference_13C->Analysis_13C Assignment Spectral Assignment Analysis_1H->Assignment Analysis_13C->Assignment Comparison Comparison with Alternatives Assignment->Comparison Conclusion Structural Confirmation / Elucidation Comparison->Conclusion

Caption: Workflow for NMR-based structural characterization.

This comprehensive guide provides a framework for the ¹H and ¹³C NMR characterization of this compound and its comparison with related structures. By following the detailed experimental protocols and data analysis workflow, researchers can confidently utilize NMR spectroscopy for the structural elucidation of novel compounds in their drug discovery and development endeavors.

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 2-Pyrimidinemethanamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of 2-pyrimidinemethanamine and its derivatives are critical for advancing pharmaceutical research. Mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive comparison of mass spectrometric approaches, supported by experimental data from analogous compounds and detailed procedural outlines, to empower informed decisions in analytical workflow development.

Due to a lack of extensive, publicly available mass spectral data for this compound, this guide leverages data from structurally similar compounds, such as 2-aminopyridine and various pyrimidine derivatives, to provide a predictive framework for its analysis.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is pivotal and depends on the analyte's properties and the analytical goals. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common approaches for the analysis of nitrogen-containing heterocyclic compounds like this compound.

TechniqueIonization MethodKey AdvantagesKey DisadvantagesIdeal Applications
GC-MS Electron Ionization (EI)Highly reproducible fragmentation patterns, extensive spectral libraries for compound identification, excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes.Impurity profiling, analysis of volatile derivatives, routine quality control.
LC-MS Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Suitable for a wide range of polar and non-volatile compounds, soft ionization minimizes fragmentation for molecular weight determination, high sensitivity.[1][2]Matrix effects can suppress ionization, less standardized fragmentation compared to EI, requires careful method development for chromatographic separation.[1]Analysis of complex biological matrices, pharmacokinetic studies, metabolite identification.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for GC-MS and LC-MS analysis of this compound, based on established methods for similar analytes.

GC-MS Protocol (Hypothetical)

This protocol is based on general procedures for the analysis of nitrogen-containing heterocyclic compounds.[3]

1. Sample Preparation:

  • For complex matrices, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is recommended.

  • Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve volatility and thermal stability.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Inlet: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-350.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

LC-MS/MS Protocol

This protocol is adapted from established methods for the analysis of pyrimidine and purine metabolites.[1][4][5][6]

1. Sample Preparation:

  • Samples from biological matrices should be subjected to protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).

  • Centrifuge to remove precipitated proteins and dilute the supernatant with the initial mobile phase.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and re-equilibrate at 5% B for 4 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.[1]

  • Source Temperature: 150°C.[1]

  • Desolvation Gas Temperature: 450°C.[1]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions would need to be optimized for this compound and its derivatives. For the parent compound (C5H7N3, exact mass: 109.0640), the protonated molecule [M+H]+ at m/z 110.0718 would be the precursor ion.

Data Presentation

Predicted Electron Ionization Fragmentation of this compound

Based on the fragmentation of 2-aminopyridine[7] and other pyrimidine derivatives[8], the following table summarizes the predicted major fragment ions of this compound under EI-MS.

m/zPredicted Fragment IonProposed Structure
109Molecular Ion [M]•+[C5H7N3]•+
108[M-H]•+Loss of a hydrogen radical
82[M-HCN]•+Loss of hydrogen cyanide from the ring
81[M-CH2N]+Loss of the aminomethyl radical
54[C3H4N]+Further fragmentation of the pyrimidine ring

Visualizations

The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Biological or Chemical Sample Extraction Extraction / Precipitation Sample->Extraction Derivatization Derivatization (optional for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization MassAnalyzer Mass Analyzer (Quadrupole, TOF, etc.) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataAnalysis Data Analysis & Interpretation DataAcquisition->DataAnalysis Fragmentation_Pathway M [C5H7N3]•+ m/z = 109 (Molecular Ion) M_minus_H [C5H6N3]+ m/z = 108 M->M_minus_H - H• M_minus_CH2N [C4H5N2]+ m/z = 81 M->M_minus_CH2N - •CH2NH2 M_minus_HCN [C4H6N2]•+ m/z = 82 M_minus_H->M_minus_HCN - HCN Fragment_54 [C3H4N]+ m/z = 54 M_minus_CH2N->Fragment_54 - HCN

References

Comparative Guide to Analytical Methods for Purity Determination of 2-Pyrimidinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for determining the purity of 2-Pyrimidinemethanamine. The information is intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific published methods for this compound, this guide presents robust methodologies based on the analysis of its structural isomer, 4-Pyrimidinemethanamine, and general principles for the analysis of polar basic compounds. These methods serve as a strong starting point for method development and validation.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical compounds. However, other methods such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) offer distinct advantages and can be considered as alternatives.

Parameter HPLC-UV UPLC-UV GC-FID Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on the same principle as HPLC but utilizes smaller particle size columns (sub-2 µm) for higher efficiency.[1][2]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]Separation of ions in an electric field based on their electrophoretic mobility.[4][5][6]
Typical Column C18 (e.g., 4.6 x 250 mm, 5 µm)C18 (e.g., 2.1 x 50 mm, 1.7 µm)Capillary column suitable for amines (e.g., DB-5ms, Rtx-Volatile Amine).[7]Fused-silica capillary.
Sample Volatility Not requiredNot requiredRequired (derivatization may be needed for non-volatile impurities).Not required.
Analysis Speed Slower (15-30 min)Faster (1-10 min).[2][8]FastVery Fast
Resolution GoodExcellentExcellentExcellent
Sensitivity (LOD) Moderate (~1-10 ng/mL)High (~0.1-1 ng/mL)High (~1 ng/mL)Very High (pg/mL to fg/mL range)
Solvent Consumption HighLowVery LowExtremely Low
Advantages Robust, widely available, well-understood, suitable for non-volatile and thermally labile compounds.High speed, high resolution, high sensitivity, reduced solvent usage.[9]High resolution for volatile compounds, can analyze residual solvents.High efficiency, minimal sample and solvent consumption, suitable for charged species.[10]
Limitations Lower resolution and speed compared to UPLC, higher solvent consumption.Higher backpressure, more susceptible to clogging, higher initial instrument cost.[1]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[7]Can have reproducibility issues, sensitive to matrix effects.

Experimental Protocols

The following protocols are provided as a starting point for method development. Optimization and validation are required for specific applications.

Protocol 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is adapted from established protocols for similar polar amine compounds and is suitable for determining the purity and identifying related substances of this compound.

  • Objective: To determine the purity of this compound using a reversed-phase HPLC method with UV detection.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other suitable buffer)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 40% B over 20 minutes, then a 5-minute hold, followed by re-equilibration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 235 nm (based on the pyrimidine chromophore)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of the initial mobile phase composition (95:5 Mobile Phase A:B) to obtain a concentration of about 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for assessing the purity of this compound, particularly for identifying volatile impurities. Derivatization may be necessary to improve peak shape and thermal stability.

  • Objective: To determine the purity of this compound using GC-FID.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID)

    • Capillary column suitable for amine analysis (e.g., Rtx-Volatile Amine, 30 m x 0.25 mm, 0.25 µm)

  • Reagents:

    • This compound reference standard

    • Suitable anhydrous solvent (e.g., Pyridine, Acetonitrile)

    • Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Injection Volume: 1 µL (split or splitless injection)

  • Sample Preparation (with Derivatization):

    • Prepare a stock solution of the this compound reference standard in an anhydrous solvent.

    • In a sealed vial, mix a known amount of the standard solution with the derivatizing agent (e.g., BSTFA) and a catalyst (e.g., pyridine).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

    • Prepare the analysis sample similarly.

  • Data Analysis:

    • Calculate purity using the area percent method as described for HPLC.

Visualizations

Workflow for HPLC Purity Determination

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_S Dissolve in Mobile Phase Sample->Dissolve_S Standard Weigh Reference Std. Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Filter_S Filter Sample Dissolve_S->Filter_S Filter_Std Filter Standard Dissolve_Std->Filter_Std HPLC HPLC System (Pump, Injector, Column, Detector) Filter_S->HPLC Filter_Std->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity (Area Percent) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Comparison Logic for Analytical Method Selection

G Start Select Analytical Method for This compound Purity IsVolatile Are Impurities Volatile & Thermally Stable? Start->IsVolatile NeedSpeed Is High Throughput (Speed) Critical? IsVolatile->NeedSpeed No GC Consider GC IsVolatile->GC Yes IsIonic Are Analytes Ionic? NeedSpeed->IsIonic HPLC Use HPLC NeedSpeed->HPLC No UPLC Consider UPLC NeedSpeed->UPLC Yes IsIonic->HPLC No CE Consider CE IsIonic->CE Yes

Caption: Decision tree for selecting an analytical method.

References

Reactivity Face-Off: A Comparative Analysis of 2-Pyrimidinemethanamine and 4-Pyrimidinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the landscape of drug discovery and medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents. The strategic placement of functional groups on this heterocyclic ring profoundly influences the molecule's physicochemical properties and biological activity. This guide offers a detailed comparison of the reactivity of two closely related isomers: 2-pyrimidinemethanamine and 4-pyrimidinemethanamine, providing researchers, scientists, and drug development professionals with data-driven insights to inform their synthetic strategies.

Executive Summary

While both this compound and 4-pyrimidinemethanamine serve as valuable building blocks, theoretical and empirical data suggest a notable difference in their reactivity. The nucleophilicity of the exocyclic amine, a key determinant of its reactivity in common synthetic transformations like acylation and alkylation, is influenced by the electronic effects of the pyrimidine ring. Generally, 4-pyrimidinemethanamine exhibits greater nucleophilicity and reactivity compared to its 2-isomer . This is attributed to the more favorable electronic stabilization of the transition states in reactions involving the 4-position and the inherently higher basicity of the aminomethyl group at this position.

Physicochemical Properties: A Tale of Two Isomers

The subtle shift in the position of the aminomethyl group from the 2- to the 4-position on the pyrimidine ring results in measurable differences in their fundamental chemical properties. A key indicator of nucleophilicity is the basicity of the amine, represented by its pKa value.

PropertyThis compound4-Pyrimidinemethanamine
Molecular Formula C₅H₇N₃C₅H₇N₃
Molecular Weight 109.13 g/mol 109.13 g/mol
Predicted pKa 7.13[1]7.46 ± 0.29

The predicted pKa of 4-pyrimidinemethanamine is slightly higher than that of this compound, suggesting that the exocyclic amine in the 4-isomer is more basic and, by extension, a stronger nucleophile. This is consistent with the electronic properties of the pyrimidine ring, where the 2-position is flanked by two electron-withdrawing nitrogen atoms, which can decrease the electron density on the attached aminomethyl group more significantly than the 4-position.

Theoretical Framework for Reactivity

The difference in reactivity between the 2- and 4-positions of the pyrimidine ring in nucleophilic reactions can be rationalized by considering the stability of the reaction intermediates. In nucleophilic aromatic substitution reactions, attack at the 4-position allows for the negative charge of the Meisenheimer intermediate to be delocalized over both ring nitrogen atoms, leading to greater stabilization compared to an attack at the 2-position.[2][3][4] While the reactions of 2- and 4-pyrimidinemethanamine involve the exocyclic amine, the underlying electronic influence of the pyrimidine ring on the availability of the amine's lone pair of electrons is a critical factor.

G Comparative Reactivity Logic cluster_2 This compound cluster_4 4-Pyrimidinemethanamine 2_pka Lower Predicted pKa (7.13) 2_nucleo Lower Nucleophilicity 2_pka->2_nucleo 2_react Slower Reaction Rate 2_nucleo->2_react 4_pka Higher Predicted pKa (7.46) 4_nucleo Higher Nucleophilicity 4_pka->4_nucleo 4_react Faster Reaction Rate 4_nucleo->4_react Electronic_Effects Electronic Effects of Pyrimidine Ring Electronic_Effects->2_pka Stronger electron withdrawal at C2 Electronic_Effects->4_pka Less electron withdrawal at C4 G General Kinase Inhibition Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_outcome Outcome Start 2- or 4-Pyrimidinemethanamine Reaction Acylation / Alkylation Start->Reaction Library Library of Derivatives Reaction->Library Assay Kinase Inhibition Assay Library->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Reaction Iterative Design Candidate Drug Candidate Lead_Opt->Candidate

References

A Comparative Guide to the Biological Activity of 2-Pyrimidinemethanamine Derivatives and Other Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, aminopyrimidines have garnered significant attention, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the biological activity of 2-pyrimidinemethanamine derivatives against other aminopyrimidines, focusing on their anticancer, antimicrobial, and enzyme-inhibitory activities. While direct comparative studies are limited, this guide synthesizes available data and structure-activity relationships (SAR) to offer valuable insights for researchers in drug discovery and development.

At a Glance: Key Biological Activities

Aminopyrimidine derivatives are a versatile class of compounds with a broad spectrum of pharmacological effects. The nature and position of substituents on the pyrimidine ring play a crucial role in determining their biological activity.

2-Aminopyrimidine derivatives are widely recognized for their diverse therapeutic potential, including:

  • Anticancer properties: Many 2-aminopyrimidine derivatives function as kinase inhibitors, targeting enzymes crucial for cell cycle progression and signal transduction in cancer cells.[1]

  • Antimicrobial effects: This class of compounds has shown promising activity against a range of bacterial and fungal pathogens.[1]

  • Anti-inflammatory action: Certain derivatives have demonstrated the ability to modulate inflammatory pathways.

  • Enzyme inhibition: Beyond kinases, 2-aminopyrimidines have been shown to inhibit other enzymes, such as dihydrofolate reductase.[2]

This compound derivatives , a specific subclass, are distinguished by an aminomethyl group at the 2-position. While less extensively studied as a distinct class, the introduction of a methylene linker between the amino group and the pyrimidine ring can influence several key properties:

  • Increased Flexibility: The methylene spacer can provide greater conformational flexibility, potentially allowing for more optimal interactions with the binding sites of target proteins.[3]

  • Modified Basicity: The basicity of the amino group is altered, which can affect pharmacokinetic properties and target engagement.

  • Potential for Novel Interactions: The extended substituent allows for the possibility of forming additional interactions within the target's binding pocket.

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro biological activities of various aminopyrimidine derivatives from published studies. This data provides a quantitative basis for comparing the potency of different substitution patterns on the pyrimidine ring.

Anticancer Activity (IC50 Values in µM)
Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)
2-Amino-pyrrolo[2,3-d]pyrimidines Compound 30HCT116 (Colon)0.04
H460 (Lung)0.03
MIA PaCa-2 (Pancreatic)0.02
Monoterpene-2,4-diaminopyrimidines Compound 1A2780 (Ovarian)0.77
Compound 2A2780 (Ovarian)2.86
Pyrido[2,3-d]pyrimidines Compound 5aMCF-7 (Breast)1.77
HepG2 (Liver)2.71
Compound 5eMCF-7 (Breast)1.39
HepG2 (Liver)10.70
Pyrido[3,2-d]pyrimidines Compound 5Huh-7 (Liver)~5
Caco-2 (Colon)~5

Note: IC50 values represent the concentration of a compound required to inhibit 50% of cell growth or enzyme activity in vitro. A lower IC50 value indicates greater potency. Data is compiled from multiple sources for illustrative comparison.[4][5][6][7]

Antimicrobial Activity (MIC Values in µg/mL)
Compound ClassDerivative/CompoundMicroorganismMIC (µg/mL)
2-Aminopyridine derivative Compound 2cS. aureus0.039
B. subtilis0.039
2-(substituted amino)alkylthiopyrimidin-4(3H)-ones Compound 13iS. aureus~1.7
C. albicans~1.7
2-Aminopyrimidine amides Compound 10P. aeruginosa200 (IC50)
MSSA128 (IC50)
MRSA84 (IC50)
Compound 15MSSA344 (IC50)
MRSA72 (IC50)

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. IC50 values are provided for biofilm inhibition where MIC is not available.[8][9][10]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of chemical compounds. Below are methodologies for key assays cited in the literature for aminopyrimidine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or other suitable agar medium

  • Sterile Petri dishes

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic (positive control)

  • Solvent (negative control)

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to a McFarland standard (e.g., 0.5).

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

Signaling Pathways and Mechanisms of Action

Many aminopyrimidine derivatives exert their biological effects by targeting key signaling pathways that are dysregulated in diseases like cancer. A common mechanism of action is the inhibition of protein kinases.

Kinase Inhibition by Aminopyrimidines

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif. The amino group and one of the pyrimidine nitrogens form crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP, thus competitively inhibiting the kinase's activity.

G General Workflow for Kinase Inhibitor Discovery cluster_0 Discovery Phase cluster_1 Preclinical Development Target_Identification Target Identification (e.g., Aurora Kinase, VEGFR-2) Library_Screening Library Screening or Rational Design Target_Identification->Library_Screening Hit_Identification Hit Identification (Aminopyrimidine Scaffold) Library_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Assays In Vitro Assays (Enzymatic, Cell-based) Lead_Optimization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Assays->In_Vivo_Studies ADMET_Profiling ADMET Profiling In_Vivo_Studies->ADMET_Profiling

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Aurora Kinase Inhibition Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. 2-Amino-pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of Aurora-A kinase.[4]

G Simplified Aurora Kinase Signaling in Mitosis Aurora_A Aurora A Kinase PLK1 PLK1 Aurora_A->PLK1 activates Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Cytokinesis Cytokinesis Spindle_Assembly->Cytokinesis Aminopyrimidine_Inhibitor 2-Aminopyrimidine Inhibitor Aminopyrimidine_Inhibitor->Aurora_A inhibits Aminopyrimidine_Inhibitor->Mitotic_Arrest

Caption: Inhibition of Aurora A kinase by aminopyrimidine derivatives disrupts mitosis.

Conclusion

The aminopyrimidine scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide range of biological activities. While direct comparative data for this compound derivatives is still emerging, the analysis of structure-activity relationships within the broader class of aminopyrimidines provides a strong foundation for future drug design. The increased flexibility afforded by the methanamine linker at the 2-position presents an intriguing avenue for the development of novel inhibitors with potentially enhanced potency and selectivity. Further research focusing on the direct comparison of this compound derivatives with their 2-amino counterparts is warranted to fully elucidate their therapeutic potential.

References

X-ray Crystallography of 2-Pyrimidinemethanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystallography of 2-pyrimidinemethanamine derivatives with alternative structural determination methods. It includes a summary of crystallographic data, detailed experimental protocols, and a visualization of a relevant biological pathway to support researchers in the fields of medicinal chemistry and drug development.

Performance Comparison: X-ray Crystallography vs. Alternative Methods

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of small molecules like this compound derivatives, providing unambiguous data on bond lengths, bond angles, and stereochemistry. However, alternative methods can be valuable, particularly when suitable single crystals cannot be obtained.

MethodAdvantagesDisadvantagesBest Suited For
Single-Crystal X-ray Diffraction (SCXRD) Provides the most accurate and detailed 3D structural information.Requires high-quality single crystals, which can be difficult and time-consuming to grow.Unambiguous determination of molecular structure, conformation, and packing in the solid state.
Powder X-ray Diffraction (PXRD) Can be used for polycrystalline materials; does not require single crystals.Provides less detailed structural information than SCXRD; structure solution can be challenging.Phase identification, determination of unit cell parameters, and quality control of bulk materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment and connectivity of atoms in solution; does not require crystallization.Structure determination can be complex for larger or more flexible molecules; provides an average structure in solution, not a static solid-state structure.Determining the constitution and conformation of molecules in solution; studying dynamic processes.
Microcrystal Electron Diffraction (MicroED) Can determine high-resolution structures from nanocrystals that are too small for X-ray diffraction.Can be more susceptible to sample damage from the electron beam.Structure determination of compounds that only form very small crystals.
Mass Spectrometry (MS) Provides highly accurate molecular weight and fragmentation data, which can help elucidate the molecular formula and connectivity.Does not provide 3D structural information.Determining molecular weight and formula; identifying known compounds and elucidating fragmentation pathways.

Quantitative Crystallographic Data

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
PyrimidineC₄H₄N₂OrthorhombicPna2₁9.7239.4933.82290352.4[1]
5-MethylpyrimidineC₅H₆N₂MonoclinicP2₁/m5.8616.5115.968115.1206.1[1]
2-ChloropyrimidineC₄H₃ClN₂MonoclinicP2₁/n3.84410.30112.08398.4473.4[1]
2-AminopyrimidineC₄H₅N₃MonoclinicP2₁/c13.0635.7607.424123.6465.1[1]
4-(pyrimidin-2-yl)piperazin-1-ium chlorideC₈H₁₃N₄⁺·Cl⁻OrthorhombicP2₁2₁2₁7.20110.13413.801901007.4[2]
4-(pyrimidin-2-yl)piperazin-1-ium nitrateC₈H₁₃N₄⁺·NO₃⁻MonoclinicP2₁/c7.30115.6829.803108.81062.2[2]

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives involves the reduction of 2-cyanopyrimidine.

Procedure:

  • Dissolution: Dissolve 2-cyanopyrimidine in a suitable solvent such as ethanol or methanol.

  • Reduction: Add a reducing agent, for example, sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ with a Palladium-on-carbon catalyst).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction, for instance, by the slow addition of water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.[3] Several methods can be employed for small organic molecules.[4][5][6][7]

Common Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent in which it is moderately soluble.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a less volatile solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble.

    • The vapor of the more volatile solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Visualization of a Relevant Signaling Pathway

Derivatives of 4-pyrimidinemethanamine have been identified as inhibitors of the USP1/UAF1 deubiquitinase complex, which plays a crucial role in the DNA damage response (DDR) pathway.[8][9] Inhibition of this complex can enhance the efficacy of DNA-damaging agents in cancer therapy.[10]

DNA_Damage_Response cluster_nucleus Nucleus cluster_ub Ubiquitination cluster_repair DNA Repair Pathways cluster_dub Deubiquitination DNA_Damage DNA Damage (e.g., UV, Cisplatin) PCNA PCNA DNA_Damage->PCNA stalls replication fork FANCD2 FANCD2 DNA_Damage->FANCD2 activates Ub_PCNA PCNA-Ub PCNA->Ub_PCNA Ub Ub_FANCD2 FANCD2-Ub FANCD2->Ub_FANCD2 Ub Ub_PCNA->PCNA TLS Translesion Synthesis Ub_PCNA->TLS recruits Pol η Ub_FANCD2->FANCD2 FA_Pathway Fanconi Anemia Pathway Ub_FANCD2->FA_Pathway activates HR Homologous Recombination FA_Pathway->HR USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->Ub_PCNA deubiquitinates USP1_UAF1->Ub_FANCD2 deubiquitinates Inhibitor This compound Derivative Inhibitor->USP1_UAF1 inhibits

References

A Comparative Guide to the Analytical Validation of 2-Pyrimidinemethanamine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential synthetic routes for 2-Pyrimidinemethanamine, a crucial building block in the development of novel pharmaceutical agents. Due to the limited availability of direct comparative studies for this specific isomer, this document draws upon established methodologies for analogous compounds and related pyrimidine derivatives to present a thorough analysis of viable synthetic pathways. The performance of each proposed route is evaluated based on key metrics such as anticipated yield, purity, and reaction conditions, supported by experimental data from closely related syntheses.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be strategically approached through a few key pathways, primarily involving the formation of a reactive intermediate followed by amination. The two most plausible routes, based on available literature for similar heterocyclic compounds, are:

  • Route A: Synthesis via 2-(Chloromethyl)pyrimidine Intermediate.

  • Route B: Reductive Amination of Pyrimidine-2-carboxaldehyde.

The following table summarizes the anticipated performance of these routes.

ParameterRoute A: Via 2-(Chloromethyl)pyrimidine Route B: Reductive Amination
Starting Material 2-(Hydroxymethyl)pyrimidine or 2-MethylpyrimidinePyrimidine-2-carboxaldehyde
Number of Steps 21
Anticipated Overall Yield ModerateHigh
Anticipated Purity Good to ExcellentExcellent
Key Reagents Thionyl chloride, AmmoniaAmmonia, Sodium Triacetoxyborohydride

Experimental Protocols

Route A: Synthesis via 2-(Chloromethyl)pyrimidine Intermediate

This two-step pathway involves the initial chlorination of a suitable precursor followed by nucleophilic substitution with ammonia.

Step 1: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

This crucial intermediate can be synthesized from either 2-(hydroxymethyl)pyrimidine or 2-methylpyrimidine. The chlorination of the hydroxymethyl precursor is often preferred due to milder conditions.[1]

Materials and Reagents for Chlorination of 2-(Hydroxymethyl)pyrimidine:

ReagentMolar Equivalent
2-(Hydroxymethyl)pyrimidine1.0
Thionyl chloride (SOCl₂)1.1 - 1.2
Toluene (anhydrous)-

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-(hydroxymethyl)pyrimidine in anhydrous toluene.[2]

  • Slowly add thionyl chloride to the stirred suspension at room temperature.[2]

  • Heat the reaction mixture to reflux and monitor for completion using Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.[3]

  • The resulting solid, 2-(chloromethyl)pyrimidine hydrochloride, can be collected by filtration, washed with a cold, dry solvent like diethyl ether, and dried under vacuum.[2][3]

Step 2: Amination of 2-(Chloromethyl)pyrimidine

Materials and Reagents:

ReagentMolar Equivalent
2-(Chloromethyl)pyrimidine hydrochloride1.0
Aqueous Ammonia (28%)Excess
1,4-Dioxane-

Procedure:

  • Dissolve 2-(chloromethyl)pyrimidine hydrochloride in 1,4-dioxane.

  • Add an excess of aqueous ammonia to the solution.

  • Stir the mixture at room temperature for an extended period (e.g., 16 hours), monitoring the reaction by TLC.[4]

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane).

  • The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.[4]

Route B: Reductive Amination of Pyrimidine-2-carboxaldehyde

This one-pot method offers a more direct and efficient pathway to the target compound.[4]

Materials and Reagents:

ReagentMolar Equivalent
Pyrimidine-2-carboxaldehyde1.0
Ammonia (7N solution in Methanol)Excess
Sodium Triacetoxyborohydride1.5
Methanol-

Procedure:

  • Dissolve pyrimidine-2-carboxaldehyde in methanol.

  • Add a 7N solution of ammonia in methanol and stir the mixture at room temperature for approximately one hour to form the imine intermediate.[4]

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for approximately 12 hours, monitoring for completion by TLC.[4]

  • Evaporate the solvent, and partition the residue between water and dichloromethane.

  • Extract the aqueous layer with dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated to afford this compound.[4]

Visualized Workflows

Synthesis_Workflows cluster_A Route A: Via 2-(Chloromethyl)pyrimidine cluster_B Route B: Reductive Amination A_start 2-(Hydroxymethyl)pyrimidine A_inter 2-(Chloromethyl)pyrimidine Hydrochloride A_start->A_inter SOCl₂ A_end This compound A_inter->A_end NH₃ B_start Pyrimidine-2-carboxaldehyde B_end This compound B_start->B_end 1. NH₃ 2. NaBH(OAc)₃ Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibits

References

2-Pyrimidinemethanamine: A Comparative Analysis of its Role as a Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realms of oncology and metabolic diseases. The strategic functionalization of this privileged heterocycle is paramount in modulating the pharmacological properties of drug candidates. 2-Pyrimidinemethanamine, with its reactive primary amine, serves as a critical synthetic intermediate, offering a versatile handle for the introduction of diverse molecular functionalities. This guide provides a comparative analysis of this compound against other common synthetic precursors for the construction of key pharmacologically active molecules, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Intermediates

The choice of a synthetic intermediate significantly impacts the efficiency, scalability, and overall cost-effectiveness of a drug development campaign. Here, we compare the utility of this compound with a common alternative, 2-chloropyrimidine, in the synthesis of 2,4-disubstituted pyrimidine derivatives, a common motif in kinase and enzyme inhibitors. The primary reaction types considered are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Table 1: Comparative Performance of this compound and 2-Chloropyrimidine in the Synthesis of a Generic 2,4-Disubstituted Pyrimidine Target

ParameterThis compound Route2-Chloropyrimidine RouteKey Considerations
Reaction Type Amide coupling, Reductive aminationNucleophilic Aromatic Substitution (SNAr), Suzuki Coupling, Buchwald-Hartwig AminationThe choice of reaction depends on the desired substituent at the 2-position.
Typical Reagents Carboxylic acids, Aldehydes, Reducing agents (e.g., NaBH(OAc)₃)Amines, Boronic acids, Organostannanes, Palladium catalysts, BasesThe 2-chloro group is a versatile leaving group for various coupling reactions.
Reaction Conditions Generally mild to moderate (0-100 °C)Can range from mild to harsh, often requiring elevated temperatures and inert atmospheres for cross-coupling.Cross-coupling reactions often necessitate careful control of reaction parameters.
Reported Yields 60-95%50-98% (SNAr), 40-90% (Cross-coupling)Yields are highly substrate-dependent for both routes.
Versatility Excellent for introducing diversity via the amino group.Highly versatile for C-C and C-N bond formation at the 2-position.2-Chloropyrimidine offers broader scope for direct arylation and amination.
Atom Economy Generally good for amide coupling and reductive amination.Can be lower for cross-coupling reactions due to the use of stoichiometric bases and generation of salt byproducts.SNAr reactions generally have better atom economy than cross-coupling.
Scalability Generally scalable, with readily available reagents.Scalability of cross-coupling can be challenging due to catalyst cost and removal of metal residues.SNAr reactions are often more amenable to large-scale synthesis.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis of target molecules. Below are representative protocols for the synthesis of a generic 2,4-disubstituted pyrimidine kinase inhibitor core, illustrating the use of both this compound and an alternative intermediate.

Protocol 1: Synthesis of a 2-(Acylamino)methyl-4-anilino-pyrimidine using this compound

This protocol exemplifies the utility of this compound in a two-step sequence involving an initial SNAr reaction followed by amide coupling.

Step 1: Synthesis of 4-Anilino-2-pyrimidinemethanamine

  • Materials: 2-(Aminomethyl)-4-chloropyrimidine (1.0 eq), Aniline (1.1 eq), Diisopropylethylamine (DIPEA) (2.0 eq), n-Butanol.

  • Procedure: To a solution of 2-(aminomethyl)-4-chloropyrimidine in n-butanol, add aniline and DIPEA. Heat the reaction mixture to reflux (approx. 118 °C) and monitor by TLC or LC-MS. Upon completion (typically 4-8 hours), cool the reaction to room temperature. The product may precipitate upon cooling and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, gradient of methanol in dichloromethane) to afford 4-anilino-2-pyrimidinemethanamine.

  • Expected Yield: 70-85%.

Step 2: Amide Coupling to Yield the Final Product

  • Materials: 4-Anilino-2-pyrimidinemethanamine (1.0 eq), Carboxylic acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Procedure: To a solution of 4-anilino-2-pyrimidinemethanamine and the desired carboxylic acid in anhydrous DMF, add DIPEA and HATU. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the final 2-(acylamino)methyl-4-anilino-pyrimidine.

  • Expected Yield: 75-95%.

Protocol 2: Synthesis of a 2-Amino-4-aryl-pyrimidine using an Alternative Intermediate (Guanidine)

This protocol illustrates a common alternative approach to constructing the 2-aminopyrimidine core via a condensation reaction.

  • Materials: Substituted benzaldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq), Guanidine hydrochloride (1.5 eq), Sodium ethoxide (2.0 eq), Ethanol.

  • Procedure: To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate and the substituted benzaldehyde. Stir the mixture at room temperature for 30 minutes. Add guanidine hydrochloride and heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour into ice-cold water. Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the 2-amino-4-aryl-6-methylpyrimidine.

  • Expected Yield: 60-80%.

Mandatory Visualizations

To further elucidate the context and application of these synthetic intermediates, the following diagrams illustrate a key signaling pathway targeted by pyrimidine-based inhibitors and a generalized experimental workflow.

CDK_Signaling_Pathway Mitogens Mitogenic Signals (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Mitogens->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Myc Myc (Transcription Factor) ERK->Myc CyclinD Cyclin D Myc->CyclinD Upregulates Transcription CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) CyclinD_CDK46->Rb_E2F Phosphorylates Rb Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Transcription Rb_E2F->E2F Releases E2F Inhibitor Pyrimidine-based CDK4/6 Inhibitor Inhibitor->CyclinD_CDK46 Inhibits

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway and Point of Inhibition.

DPP4_Signaling_Pathway Meal Meal Intake L_cells Intestinal L-cells Meal->L_cells Stimulates GLP1_active Active GLP-1 L_cells->GLP1_active Secretes DPP4 DPP-4 Enzyme GLP1_active->DPP4 Substrate for Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulates GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inactivates Insulin Insulin Secretion Pancreas->Insulin Increases Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Promotes Inhibitor Pyrimidine-based DPP-4 Inhibitor Inhibitor->DPP4 Inhibits

Caption: Dipeptidyl Peptidase-4 (DPP-4) and GLP-1 Signaling Pathway.

Experimental_Workflow Start Starting Material Selection (e.g., this compound or 2-Chloropyrimidine) Reaction Chemical Synthesis (e.g., SNAr, Coupling, Condensation) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Assay Biological Evaluation (Enzyme/Cell-based Assays) Characterization->Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Assay->Data_Analysis

Caption: Generalized Experimental Workflow for Synthesis and Evaluation.

Conclusion

This compound stands as a valuable and highly versatile synthetic intermediate in the drug discovery pipeline. Its utility in forming key amide and amine linkages under relatively mild conditions makes it an attractive choice for the synthesis of complex molecules, particularly in the later stages of a synthetic sequence. While alternatives like 2-chloropyrimidine offer broader applicability for direct C-C and C-N bond formation through cross-coupling reactions, these methods can present challenges in terms of reaction conditions and scalability. The selection of the optimal intermediate will ultimately depend on the specific synthetic strategy, the desired final product, and considerations of process efficiency and cost. The data and protocols presented herein provide a foundation for making informed decisions in the design and execution of synthetic routes towards novel pyrimidine-based therapeutics.

A Comparative Efficacy Analysis of 2-Pyrimidinemethanamine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, derivatives of 2-pyrimidinemethanamine are emerging as a promising class of molecules with diverse therapeutic potential, particularly in oncology and infectious diseases. This guide provides a comparative analysis of the efficacy of this compound-based compounds against other established alternatives, supported by experimental data. We delve into their performance, detailing experimental methodologies and visualizing the complex signaling pathways and workflows involved.

Data Presentation: Comparative Efficacy of Pyrimidine Derivatives and Alternatives

The following tables summarize the in vitro efficacy of various 2-aminopyrimidine derivatives, serving as a proxy for this compound compounds, and their alternatives against different cancer cell lines and microbial strains. The half-maximal inhibitory concentration (IC50) for anticancer agents and the minimum inhibitory concentration (MIC) for antimicrobial agents are provided as standard measures of potency, with lower values indicating greater efficacy.

Table 1: Comparative Anticancer Potency of 2-Aminopyrimidine Derivatives and Alternative Kinase Inhibitors

Compound ClassCompound/DerivativeTarget/Cell LineIC50 (µM)Reference(s)
2-Aminopyrimidine-Based Compound 12c UO-31 (Renal Cancer)0.87[1]
RDS 3442 analogue (2a) Various Tumor Cell Lines4 - 8[2]
Compound 3a A549 (Lung Carcinoma)5.988[3]
Compound 12j NCI-60 PanelActive (Mean IC50)[1]
Quinazoline-Based (Alternative) Erlotinib EGFRVaries by mutation[4]
Lapatinib HER2Varies[4]
Pyrazolo[3,4-d]pyrimidine (Alternative) Ibrutinib BTKClinically Approved[5][6]
Non-Pyrimidine Sorafenib Multi-kinaseVaries[4]

Note: IC50 values are highly dependent on the specific assay conditions and cell lines used.

Table 2: Comparative Antimicrobial Activity of 2-Aminopyrimidine Derivatives and Alternative Heterocyclic Compounds

Compound ClassCompound/DerivativeMicrobial StrainMIC (µM/ml or µg/mL)Reference(s)
2-Aminopyrimidine-Based Compound 12 S. aureus0.87[7]
Compound 2 E. coli0.91[7]
Compound 10 P. aeruginosa0.77[7]
2-Aminopyridine-Based (Alternative) Compound 2c S. aureus, B. subtilis0.039 µg/mL[8][9]
Triazolothiadiazine (Alternative) Compound 7a, 7b, 7i Various Bacteria & FungiPromising Activity[10]

Note: MIC values can vary based on the specific strain and the testing methodology (e.g., broth microdilution).

Key Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the experimental processes is crucial for understanding the data presented. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by pyrimidine-based kinase inhibitors and a standard experimental workflow for assessing cell viability.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Aminopyrimidine Kinase Inhibitor Inhibitor->EGFR Inhibition

Figure 1: Simplified EGFR signaling pathway targeted by pyrimidine-based inhibitors.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add this compound compounds at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

Figure 2: Standard workflow for an MTT cell viability assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate the efficacy of the discussed compounds.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a framework for assessing the inhibitory activity of compounds against a specific kinase.

1. Reagents and Materials:

  • Kinase of interest (e.g., EGFR, PLK4)

  • Peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should typically be ≤1%.

  • Add the kinase and substrate to the wells of the 384-well plate.

  • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11][12][13][14][15][16][17][18]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[2][19][20]

1. Reagents and Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2][19][20]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24][25]

1. Reagents and Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

2. Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and dilute it to the final concentration for testing.

  • Inoculate each well (except for a sterility control well) with the microbial suspension. Include a growth control well with no compound.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21][22][23][24][25]

References

Safety Operating Guide

Proper Disposal of 2-Pyrimidinemethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of chemical reagents are paramount for the safety of laboratory personnel and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Pyrimidinemethanamine (CAS No. 75985-45-4), ensuring a secure research environment.

I. Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3) [1][2]

Due to these potential hazards, adherence to strict safety protocols is mandatory when handling this compound.

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

PPE CategorySpecificationSource
Eye/Face Protection Tightly fitting safety goggles with side-shields.[1]
Skin Protection Chemically impermeable gloves and impervious laboratory clothing.[1][3]
Respiratory Protection Use only in a well-ventilated area or outdoors.[1] If irritation occurs, a full-face respirator may be necessary.[1]

III. Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3]

Step 1: Waste Segregation and Collection

  • Designate a Waste Container: Use a dedicated, leak-proof container that is chemically compatible with this compound.[4] High-density polyethylene containers are a common choice.

  • Collect Waste: Carefully transfer the this compound waste into the designated container. This includes the pure compound, solutions, and any materials heavily contaminated with it.

  • Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[4][5]

Step 2: Labeling

  • Immediate Labeling: As soon as waste is added, label the container clearly.[6]

  • Required Information: The label must include the words "Hazardous Waste" and the full chemical name, "this compound".[4] Avoid using abbreviations or chemical formulas.

Step 3: Temporary Storage

  • Secure Storage: Keep the waste container tightly sealed when not in use.[1][7]

  • Designated Area: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][3][4] This area should be clearly marked.

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[7]

Step 4: Final Disposal

  • Contact EHS: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5][8]

  • Regulatory Compliance: Disposal must be conducted at an approved treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[1] The recommended disposal method is often controlled incineration with flue gas scrubbing.[3]

IV. Accidental Release and Spill Protocol

In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.[1][3]

  • Ventilate: Ensure the area is well-ventilated.[1][3]

  • Wear PPE: Don the appropriate PPE as detailed in Section II before attempting cleanup.[1][3]

  • Contain the Spill: Prevent further spread of the material using inert absorbent materials such as sand or vermiculite.[9] Avoid creating dust.[1][3]

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.[1][3] Label it appropriately and dispose of it following the protocol in Section III.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow for this compound

G start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Impermeable Gloves - Lab Coat start->ppe Safety First collect Collect Waste in a Designated, Chemically Compatible Container ppe->collect label_waste Label Container Clearly: 'Hazardous Waste' 'this compound' collect->label_waste As waste is added seal Keep Container Tightly Sealed label_waste->seal store Store in Secure, Ventilated Hazardous Waste Area seal->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs When container is full or ready for disposal end End: Waste Disposed of by Licensed Facility contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Pyrimidinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of 2-Pyrimidinemethanamine (CAS: 75985-45-4). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Proper selection and use of PPE is the primary barrier against exposure.

Recommended Personal Protective Equipment

All personnel handling this compound must use the following personal protective equipment.

PPE CategorySpecificationStandard
Eye & Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when there is a splash hazard.[1]EN 166 (EU) or NIOSH (US) approved[1]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Fire/flame resistant and impervious lab coat.[1]EN 374
Respiratory Protection Use in a well-ventilated area or fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[1]NIOSH approved

Note: Always inspect gloves for integrity before use and change them immediately if contaminated.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure risk.

Preparation Phase

  • Designate Area: Conduct all work with this compound in a designated area, preferably within a certified chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment, including the chemical container, weighing materials, solvents, and reaction vessels, are present in the designated area before starting.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[3]

  • Don PPE: Put on all required PPE as specified in the table above before handling the chemical.

Handling Phase

  • Dispensing: Carefully open the container. Weigh or measure the required amount of this compound. Avoid generating dust or aerosols.[4]

  • Performing the Reaction: Add the chemical to the reaction vessel slowly and in a controlled manner.

  • Monitoring: Continuously monitor the reaction for any signs of unexpected changes.

Post-Handling Phase

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat, and then respirator (if used).

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of unused this compound and any solutions containing it as hazardous chemical waste.

    • Collect in a clearly labeled, sealed, and appropriate waste container.[1][5]

    • Do not pour down the drain.[5]

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.

    • Place these items in a designated, sealed waste bag or container within the fume hood.

  • Empty Containers:

    • Rinse the empty container with a suitable solvent (e.g., ethanol) three times.

    • Collect the rinsate as hazardous waste.

    • The triple-rinsed container can then be disposed of according to institutional guidelines, which may allow for recycling.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[4]

    • Ventilate the area and wash the spill site after material pickup is complete.

Handling and Disposal Workflow

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

A Preparation - Designate Area - Assemble Materials - Verify Emergency Equipment - Don PPE B Handling - Dispense Chemical - Perform Reaction - Monitor A->B F Emergency Event (Spill or Exposure) A->F C Post-Handling - Decontaminate Workspace - Doff PPE - Personal Hygiene B->C B->F D Waste Collection - Segregate Chemical Waste - Bag Contaminated PPE C->D C->F E Disposal - Store in Satellite Accumulation Area - Arrange for Hazardous Waste Pickup D->E G Follow Emergency Procedures - First Aid - Spill Cleanup F->G

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrimidinemethanamine
Reactant of Route 2
2-Pyrimidinemethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.